ASK1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2/h7-12,16-20H,3-6,13H2,1-2H3/b12-11+/t16-,17+/m1/s1 |
InChI Key |
JYEXUQKROPHSEF-SFDDJJRUSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Downstream Signaling Targets of ASK1-IN-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Apoptosis Signal-regulating Kinase 1 (ASK1) and the downstream consequences of its inhibition by ASK1-IN-1, a potent, central nervous system (CNS)-penetrant inhibitor. ASK1 is a critical member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that orchestrates cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][2] Its central role in apoptosis and inflammation makes it a compelling target for therapeutic intervention in numerous diseases, including neurodegenerative, cardiovascular, and metabolic disorders.[1][3]
The ASK1 Signaling Cascade
Under cellular stress, ASK1 is activated through mechanisms such as dissociation from its endogenous inhibitor, thioredoxin (Trx).[3] Once active, ASK1 initiates a canonical phosphorylation cascade. It directly phosphorylates and activates two sets of MAP2K enzymes: MKK4 and MKK7, which in turn activate the c-Jun N-terminal Kinase (JNK) pathway, and MKK3 and MKK6, which activate the p38 MAPK pathway.[2][3][4] The activation of these terminal kinases, JNK and p38, leads to the phosphorylation of numerous transcription factors and other cellular proteins, culminating in stress responses such as apoptosis, inflammation, and cellular differentiation.[2][5]
The inhibitor this compound acts by directly targeting the kinase activity of ASK1, thereby preventing the phosphorylation of its immediate downstream substrates and halting the entire signaling cascade.
References
- 1. ASK1 Kinase Enzyme System Application Note [promega.kr]
- 2. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 | eLife [elifesciences.org]
- 5. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
ASK1-IN-1 and the Modulation of p38/JNK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical upstream activator of the c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are key mediators of cellular responses to a variety of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[3][4] Under pathological conditions, aberrant and sustained activation of the ASK1-p38/JNK cascade can contribute to a range of diseases characterized by inflammation, apoptosis, and fibrosis.[2] Consequently, ASK1 has emerged as a promising therapeutic target for drug development.[1][2]
This technical guide provides an in-depth overview of ASK1-IN-1, a representative inhibitor of ASK1, and its role in the activation of the p38 and JNK pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this area. The guide details the mechanism of action of ASK1 inhibitors, provides quantitative data on their potency, outlines detailed experimental protocols for their evaluation, and includes visualizations of the relevant signaling pathways and experimental workflows.
The ASK1-p38/JNK Signaling Pathway
Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins such as thioredoxin (Trx).[5] Upon exposure to stress stimuli, these inhibitory interactions are disrupted, leading to ASK1 oligomerization and autophosphorylation, resulting in its activation.[5] Activated ASK1 then phosphorylates and activates downstream MAPK Kinases (MAPKKs), specifically MKK3/6 and MKK4/7.[6] MKK3/6, in turn, phosphorylate and activate p38 MAPK, while MKK4/7 phosphorylate and activate JNK.[6] The activation of p38 and JNK leads to the phosphorylation of a multitude of downstream substrates, including transcription factors, that ultimately mediate the cellular responses of inflammation, apoptosis, and fibrosis.[6][7]
Quantitative Data for ASK1 Inhibitors
A number of small molecule inhibitors targeting ASK1 have been developed. Their potency is typically evaluated through biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported potency of this compound and other selected ASK1 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes | Reference(s) |
| This compound | 21 | 138 | CNS-penetrant | [8][9][10][11] |
| GS-444217 | 2.87 | - | ATP-competitive | [12] |
| MSC2032964A | 93 | - | High selectivity | [7][13] |
| Selonsertib (GS-4997) | - | - | Clinical stage inhibitor | [14] |
| NQDI-1 | Ki = 500 | - | ATP-competitive | [15] |
| Compound 2 (pyridin-2-yl urea derivative) | 1.55 | - | - | [16] |
| Compound 32 | - | 25 | Brain-penetrant | [17][18] |
Experimental Protocols
The evaluation of ASK1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.
In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ASK1 Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in ASK1 Kinase Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound or vehicle (DMSO).
-
2 µL of ASK1 enzyme solution (e.g., 6 ng per well).
-
2 µL of a mixture of MBP substrate and ATP (final concentration of 25 µM ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the ASK1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[16][19]
Western Blot for Phospho-p38 and Phospho-JNK
This method is used to assess the inhibitory effect of a compound on the downstream signaling of ASK1 in a cellular context.
Materials:
-
Cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Stress-inducing agent (e.g., H2O2, Anisomycin)
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-total p38, anti-phospho-JNK, anti-total JNK
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce ASK1 pathway activation by adding a stress-inducing agent (e.g., 1 mM H2O2 for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, or total JNK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[3][20][21]
Experimental Workflow for ASK1 Inhibitor Evaluation
The discovery and characterization of novel ASK1 inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
Conclusion
This compound and other potent and selective inhibitors of ASK1 represent valuable tools for dissecting the role of the ASK1-p38/JNK signaling pathway in health and disease. Furthermore, they hold significant promise as therapeutic agents for a variety of disorders driven by stress-induced inflammation and apoptosis. This technical guide provides a foundational understanding of the core concepts and methodologies essential for researchers in this field. The provided data, protocols, and visual aids are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting ASK1. As research in this area continues to evolve, the development of next-generation ASK1 inhibitors with improved efficacy and safety profiles will be of paramount importance.
References
- 1. bioinvenu.com [bioinvenu.com]
- 2. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Human Protein Kinase ASK1 Inhibitors [otavachemicals.com]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. | Semantic Scholar [semanticscholar.org]
- 18. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.es [promega.es]
- 20. origene.com [origene.com]
- 21. merckmillipore.com [merckmillipore.com]
The Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Oxidative Stress Signaling: A Technical Guide
Executive Summary: Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical sensor of cellular stress.[1] It is a key member of the mitogen-activated protein kinase (MAPK) signaling network that translates signals from various stressors, particularly reactive oxygen species (ROS), into downstream cellular responses.[2][3][4] ASK1 activation triggers the JNK and p38 MAPK pathways, which in turn regulate fundamental cellular processes including apoptosis, inflammation, and fibrosis.[3][5][6] Dysregulation of the ASK1 pathway is implicated in a wide range of pathologies, such as neurodegenerative, cardiovascular, and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][7][8] This guide provides an in-depth overview of the ASK1 signaling cascade, its mechanism of activation by oxidative stress, its pathophysiological roles, and the experimental protocols used to investigate its function.
Introduction to ASK1 Signaling
ASK1 is a ubiquitously expressed serine/threonine kinase that functions as an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[9] It is activated by a diverse array of stimuli, including oxidative stress (e.g., H₂O₂), endoplasmic reticulum (ER) stress, inflammatory cytokines (e.g., TNF-α), and lipopolysaccharide (LPS).[2][3][5][6][7] The primary role of ASK1 is to serve as a pivotal node in stress response pathways, determining cell fate decisions such as survival, differentiation, or programmed cell death (apoptosis).[9][10]
Under homeostatic conditions, ASK1 is maintained in an inactive state through interaction with inhibitory proteins. Upon stress, these inhibitory interactions are relieved, leading to ASK1 activation and the initiation of downstream signaling cascades that are crucial for maintaining cellular homeostasis or eliminating damaged cells.[3][11]
The Core Signaling Pathway: ASK1 Activation by Oxidative Stress
The activation of ASK1 by oxidative stress is a tightly regulated, multi-step process involving conformational changes, protein-protein interactions, and post-translational modifications.
Mechanism of Activation
In its basal, inactive state, ASK1 exists in a high molecular weight complex, often termed the "ASK1 signalosome".[6] Its activity is primarily suppressed by the reduced form of thioredoxin (Trx), which binds directly to the N-terminal region of ASK1.[3][6][12]
The activation sequence is as follows:
-
ROS Sensing and Trx Dissociation: An increase in intracellular ROS leads to the oxidation of Trx.[3] This oxidation causes a conformational change in Trx, resulting in its dissociation from ASK1.[3][6][12] This dissociation is the critical molecular switch that converts an oxidative stress signal into a kinase cascade.[13]
-
Signalosome Remodeling: The release from Trx inhibition allows for the recruitment of TNF receptor-associated factor (TRAF) proteins, such as TRAF2 and TRAF6, to the ASK1 complex.[1][6]
-
Oligomerization and Autophosphorylation: The recruitment of TRAF proteins promotes the homooligomerization of ASK1 through both its N-terminal and C-terminal coiled-coil domains.[1][6] This clustering facilitates the trans-autophosphorylation of a key threonine residue (Thr845 in humans) within the kinase activation loop, leading to the full catalytic activation of ASK1.[6][12][14]
-
Regulation by Deubiquitination: The activity of ASK1 can be sustained by deubiquitinating enzymes like USP9X, which stabilize the protein and prevent its proteasomal degradation.[6]
Downstream Effectors: The JNK and p38 MAPK Cascades
Once activated, ASK1 phosphorylates and activates two distinct sets of downstream MAPK kinases (MAP2Ks):
-
MKK4 and MKK7: These kinases specifically phosphorylate and activate JNKs.[3][6]
-
MKK3 and MKK6: These kinases specifically phosphorylate and activate p38 MAPKs.[3][6]
Activated JNK and p38 are the primary effectors of the ASK1 pathway. They translocate from the cytoplasm to the nucleus, where they phosphorylate a multitude of substrates, including transcription factors like c-Jun and Activating Transcription Factor 2 (ATF2).[15] This phosphorylation modulates gene expression programs that ultimately execute cellular responses such as apoptosis and inflammation.[3]
Quantitative Analysis of ASK1 Interactions and Regulation
The activity of ASK1 is controlled by a complex network of protein-protein interactions. These interactions can either inhibit or promote its kinase function.
Table 1: Key Regulators of ASK1 Activity
| Interacting Protein | Function | Mechanism of Action | Citation(s) |
| Thioredoxin (Trx) | Inhibitor | In its reduced state, binds to the N-terminus of ASK1, preventing activation. Dissociates upon oxidation by ROS. | [3][6][12] |
| 14-3-3 proteins | Inhibitor | Bind to phosphorylated Ser966 on ASK1, suppressing its kinase activity under non-stress conditions. | [13][16] |
| TRAF2 / TRAF6 | Activator | Recruited to ASK1 upon Trx dissociation; promote ASK1 oligomerization and full activation. | [1][6] |
| Daxx | Activator | Adapter protein that connects ASK1 to the Fas death receptor signaling pathway, inducing activation. | [17] |
| USP9X | Activator | A deubiquitinase that removes ubiquitin chains from ASK1, stabilizing the protein and sustaining its activity. | [6] |
| ASK2 (MAP3K6) | Modulator | Forms a heteromeric complex with ASK1, which is required for ASK1 stability and function. | [3][18] |
| Protein Phosphatase 5 (PP5) | Inhibitor | Dephosphorylates the activation loop (Thr838), thereby attenuating ASK1 kinase activity. | [19] |
Pathophysiological Roles of ASK1
Persistent or excessive activation of ASK1 due to chronic oxidative stress is a key driver of cellular damage and is implicated in the pathogenesis of numerous human diseases.[6][7]
Table 2: Involvement of ASK1 in Human Diseases
| Disease Category | Specific Disease(s) | Role of ASK1 Signaling | Key Findings | Citation(s) |
| Cardiovascular | Heart Failure, Ischemia-Reperfusion Injury, Hypertension | Promotes cardiomyocyte apoptosis, cardiac hypertrophy, and interstitial fibrosis. | ASK1-deficient mice show reduced cardiac damage and remodeling in response to stress. | [2][6][20][21] |
| Neurodegenerative | Alzheimer's, Parkinson's, Huntington's Disease | Mediates neuronal apoptosis in response to protein aggregates (e.g., Aβ), ER stress, and oxidative damage. | ASK1 deletion or inhibition reduces neuronal cell death in preclinical models. | [2][3][7][9] |
| Hepatic | Nonalcoholic Steatohepatitis (NASH), Alcoholic Hepatitis | Drives hepatocyte apoptosis, inflammation, and the progression of liver fibrosis. | ASK1 inhibition reduces liver injury and fibrosis in animal models of NASH. | [2] |
| Renal | Diabetic Kidney Disease, Fibrosis | Contributes to renal cell apoptosis, inflammation, and fibrosis, leading to loss of kidney function. | Pharmacological inhibition of ASK1 halts the progression of glomerular scarring and tubular injury. | [2][11][22] |
| Inflammatory | Rheumatoid Arthritis, Multiple Sclerosis (MS) | Mediates the production of pro-inflammatory cytokines and contributes to autoimmune-mediated tissue damage. | ASK1 deficiency attenuates neuroinflammation and demyelination in an animal model of MS. | [1][7] |
| Metabolic | Type 2 Diabetes | Contributes to insulin resistance by negatively regulating insulin receptor substrate-1 (IRS-1) via JNK. | ASK1 is activated by hyperglycemia-induced oxidative stress, contributing to vascular aging in diabetes. | [6] |
| Oncology | Various Cancers | Possesses a dual role; can act as a tumor suppressor by inducing apoptosis, but can also promote proliferation in certain contexts. | The role is highly context-dependent, influencing both tumor progression and suppression. | [6][8] |
ASK1 as a Therapeutic Target
Given its central role in mediating pathological stress responses, ASK1 has emerged as a high-value target for drug development.[7][23] The goal of ASK1-targeted therapy is to inhibit its excessive activation, thereby reducing downstream inflammation, apoptosis, and fibrosis without disrupting normal cellular functions.[11][24]
Table 3: Selected ASK1 Inhibitors
| Compound Name | Developer | Mechanism | Therapeutic Area(s) of Interest | Development Stage | Citation(s) |
| Selonsertib (GS-4997) | Gilead Sciences | Small molecule ATP-competitive inhibitor | NASH, Diabetic Kidney Disease, Pulmonary Arterial Hypertension | Reached Phase 3 for NASH (outcomes did not meet primary endpoints), other indications explored. | [2][20][21] |
| GS-444217 | Gilead Sciences | Small molecule inhibitor | Kidney Disease | Preclinical / Clinical. Shown to reduce renal dysfunction and scarring in models of diabetic kidney disease. | [11][22] |
| SRT-015 | Unknown | Next-generation inhibitor | Liver Diseases (e.g., Alcoholic Hepatitis) | Clinical studies have shown favorable pharmacokinetic profiles. | [2] |
Key Experimental Methodologies
Investigating the ASK1 signaling pathway requires a variety of specialized biochemical and cell-based assays.
Measurement of Intracellular ROS
This protocol is used to quantify the generation of ROS following cellular stress.
-
Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) or Hydroxyphenyl Fluorescein (HPF), are used.[25] Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. HPF is selective for highly reactive oxygen species like hydroxyl radicals.[25]
-
Methodology:
-
Cell Plating: Seed cells (e.g., HEK293, PC12) in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Probe Loading: Wash cells with phosphate-buffered saline (PBS) and incubate with 5-10 µM DCFH-DA or HPF in serum-free media for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Treatment: Add the stress-inducing agent (e.g., 1 mM H₂O₂) or vehicle control to the cells.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCF) using a fluorescence plate reader or confocal microscope.[25]
-
In Vitro ASK1 Kinase Activity Assay
This assay directly measures the catalytic activity of ASK1, typically by detecting its autophosphorylation or the phosphorylation of a direct substrate.
-
Principle: ASK1 is isolated from cell lysates by immunoprecipitation and then incubated with ATP. Its activity is measured by detecting the phosphorylation of itself (at Thr838/Thr845) or an exogenous substrate like MKK6.[22][26]
-
Methodology:
-
Cell Lysis: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate the clarified cell lysates with an anti-ASK1 antibody overnight at 4°C, followed by incubation with Protein A/G agarose beads to capture the immune complexes.
-
Washing: Wash the beads extensively with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing 100 µM ATP and, if desired, a recombinant substrate (e.g., inactive MKK6). Incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Analyze the reaction products by Western blot using a phospho-specific antibody against p-ASK1 (Thr838/Thr845) or p-MKK3/6.[22]
-
JNK and p38 MAPK Activity Assays
These assays measure the activity of the key downstream effectors of the ASK1 pathway.
-
Principle: The activity of JNK and p38 is determined by measuring the phosphorylation of their specific substrates, c-Jun and ATF2, respectively. This can be done via Western blot or an ELISA-based format.[15][27][28]
-
Methodology (ELISA-based): [27]
-
Plate Coating: Coat microtiter plate wells with a recombinant substrate protein (e.g., GST-c-Jun for JNK or GST-ATF2 for p38).
-
Sample Addition: Add cell lysates containing the activated kinases to the coated wells.
-
Kinase Reaction: Initiate the reaction by adding a kinase reaction buffer containing ATP. Incubate for 30-60 minutes at 30°C.
-
Detection: Wash the wells and add a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun Ser63 or anti-phospho-ATF2 Thr71).
-
Secondary Antibody & Substrate: Add an HRP-conjugated secondary antibody, followed by a chemiluminescent or colorimetric HRP substrate.
-
Quantification: Measure the signal using a plate reader. The signal intensity is directly proportional to the kinase activity in the lysate.
-
Conclusion
Apoptosis Signal-Regulating Kinase 1 is a master regulator of cellular responses to oxidative stress. Its activation through the dissociation of thioredoxin initiates a powerful signaling cascade via the JNK and p38 MAPK pathways, which plays a fundamental role in dictating cell fate. While essential for eliminating damaged cells and orchestrating immune responses, the chronic and excessive activation of ASK1 is a significant contributor to the pathology of a broad spectrum of human diseases. The development of specific ASK1 inhibitors represents a promising therapeutic strategy to combat diseases driven by inflammation, apoptosis, and fibrosis, offering the potential for multi-system benefits.[11] Further research into the nuanced regulation of the ASK1 signalosome and its downstream effects will continue to uncover new opportunities for targeted drug development.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Updated insights on ASK1 signaling: mechanisms, regulation, and therapeutic potential in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological roles of ASK1-mediated signal transduction in oxidative stress- and endoplasmic reticulum stress-induced apoptosis: advanced findings from ASK1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of apoptosis signal-regulating kinase 1 by the stress-induced activating phosphorylation of pre-formed oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The roles of ASK family proteins in stress responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]
- 17. Activation of apoptosis signal-regulating kinase 1 (ASK1) by the adapter protein Daxx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ETD | Protein-Protein Interactions Regulating ASK1 Function | ID: t435gd55k | Emory Theses and Dissertations [etd.library.emory.edu]
- 19. researchgate.net [researchgate.net]
- 20. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redox Regulation of Cardiac ASK1 (Apoptosis Signal-Regulating Kinase 1) Controls p38-MAPK (Mitogen-Activated Protein Kinase) and Orchestrates Cardiac Remodeling to Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What are ASK1 modulators and how do they work? [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enzyme-linked immunosorbent assay for measurement of JNK, ERK, and p38 kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
ASK1-IN-1: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in the cellular response to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. Activation of ASK1 triggers downstream signaling through the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, ultimately leading to inflammation, apoptosis, and fibrosis. Given its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
This technical guide provides an in-depth overview of ASK1-IN-1, a potent and CNS-penetrant inhibitor of ASK1. We will delve into its chemical structure, physicochemical properties, and biological activity. Furthermore, this guide will detail the experimental protocols for its synthesis and characterization, and visualize the key signaling pathways and experimental workflows.
Chemical Properties and Structure
This compound is a small molecule inhibitor designed for high potency and selectivity against ASK1. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-((5-cyanopyridin-2-yl)amino)-N-(4-(cyclopropyl(methyl)amino)-2-methylphenyl)-4-(trifluoromethyl)benzamide | [1] |
| CAS Number | 2411382-24-4 | [1] |
| Molecular Formula | C26H23F3N6O | [1] |
| Molecular Weight | 504.5 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Biological Activity
This compound has been demonstrated to be a potent inhibitor of ASK1 in both biochemical and cellular assays. Its inhibitory activity is summarized in the table below.
| Assay Type | IC50 | Reference |
| Biochemical IC50 | 21 nM | [1] |
| Cellular IC50 | 138 nM | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the procedures outlined by Xin et al. (2020).[1] A detailed, step-by-step protocol is provided below.
Scheme 1: Synthesis of this compound
Caption: General synthetic scheme for this compound.
Step 1: Synthesis of 2-amino-N-(4-(cyclopropyl(methyl)amino)-2-methylphenyl)-4-(trifluoromethyl)benzamide (Intermediate A)
-
To a solution of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
4-(cyclopropyl(methyl)amino)-2-methylaniline (1.1 eq) is added, and the reaction is stirred at room temperature for 16 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford Intermediate A.
Step 2: Synthesis of this compound
-
To a solution of Intermediate A (1.0 eq) and 2-bromo-5-cyanopyridine (1.2 eq) in a suitable solvent such as dioxane is added a palladium catalyst (e.g., Pd2(dba)3, 0.1 eq) and a ligand (e.g., Xantphos, 0.2 eq).
-
A base such as cesium carbonate (2.0 eq) is added, and the reaction mixture is heated to reflux for 16 hours.
-
The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Biochemical ASK1 Kinase Assay
The following protocol is a representative method for determining the biochemical IC50 of this compound.
Caption: Workflow for ASK1 biochemical assay.
-
Reagents :
-
Recombinant human ASK1 enzyme.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Substrate (e.g., inactive MKK6).
-
ATP.
-
This compound (serially diluted in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure :
-
Add kinase buffer to the wells of a 384-well plate.
-
Add this compound at various concentrations.
-
Add ASK1 enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction according to the detection kit manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence to determine the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular HEK293 AP-1 Reporter Assay
This assay measures the ability of this compound to inhibit the ASK1 signaling pathway in a cellular context.
-
Cell Line : HEK293 cells stably expressing an Activator Protein-1 (AP-1) luciferase reporter construct.
-
Procedure :
-
Seed the HEK293 AP-1 reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the ASK1 pathway by adding an activator (e.g., sorbitol or TNF-α).
-
Incubate the cells for an appropriate time (e.g., 6 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of AP-1 reporter activity for each concentration of this compound and determine the cellular IC50.
-
Mechanism of Action and Signaling Pathway
ASK1 is activated by various stress signals, which leads to the dissociation of its inhibitor, thioredoxin (Trx).[2] Once activated, ASK1 autophosphorylates and subsequently phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6.[3] These, in turn, activate the JNK and p38 MAPK pathways, respectively.[3] this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of ASK1, thereby preventing its kinase activity and blocking the downstream signaling cascade.[1]
Caption: The ASK1 signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a potent and selective inhibitor of ASK1 with good CNS penetration. Its ability to effectively block the ASK1 signaling cascade makes it a valuable research tool for investigating the role of ASK1 in various physiological and pathological processes. Furthermore, its favorable pharmacological properties suggest its potential as a therapeutic agent for the treatment of diseases driven by ASK1-mediated stress responses. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering detailed information on its properties, synthesis, and biological evaluation.
References
An In-Depth Technical Guide to the ASK1 Pathway in Cardiovascular Disease Models
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway, its role in various cardiovascular disease models, and its potential as a therapeutic target. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate advanced research and drug development.
Introduction: The ASK1 Signaling Hub
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a central signaling molecule in the mitogen-activated protein kinase (MAPK) cascade.[1][2][3][4] It functions as a critical sensor for a variety of cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, calcium overload, and inflammatory cytokines like TNF-α.[5][6] Upon activation, ASK1 initiates a downstream signaling cascade that primarily activates the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways.[2][6][7] This activation is crucial in determining cell fate, leading to responses such as apoptosis, inflammation, and fibrosis.
Given its central role in stress-induced cellular responses, the ASK1 pathway has been extensively implicated in the pathophysiology of numerous cardiovascular diseases, including cardiac hypertrophy, myocardial infarction, atherosclerosis, and heart failure.[5][8][9] Genetic deletion or pharmacological inhibition of ASK1 has shown protective effects in various preclinical models, highlighting its potential as a significant therapeutic target for cardiovascular pathologies.[2][9]
The Core ASK1 Signaling Pathway
The ASK1 signaling cascade is a multi-tiered system. Under basal conditions, ASK1 is kept in an inactive state through its association with Thioredoxin (Trx). The presence of oxidative stress (e.g., ROS) or other stimuli causes Trx to dissociate, leading to ASK1 oligomerization and autophosphorylation at a key threonine residue in its activation loop, resulting in its activation.
Activated ASK1 then phosphorylates and activates downstream MAPK Kinases (MAP2Ks), primarily MKK4/7 (which activate JNK) and MKK3/6 (which activate p38 MAPK).[10] These downstream kinases, in turn, phosphorylate a host of transcription factors and other proteins that execute the cellular response to stress, often culminating in apoptosis and inflammation.
ASK1 Pathway in Cardiovascular Disease Models
Cardiac Hypertrophy
Cardiac hypertrophy, an increase in cardiomyocyte size, can be an adaptive (physiological) or maladaptive (pathological) response. The role of ASK1 appears to differ between these states.
-
Pathological Hypertrophy: In models of pathological hypertrophy induced by stimuli like Angiotensin II (Ang II) infusion or pressure overload (e.g., Transverse Aortic Constriction, TAC), ASK1 is activated.[8][11] Its activation contributes to adverse remodeling, including cardiomyocyte hypertrophy, apoptosis, and interstitial fibrosis.[11][12] ASK1-deficient mice show significantly attenuated cardiac hypertrophy and remodeling in response to Ang II.[11][12]
-
Physiological Hypertrophy: Conversely, in models of physiological hypertrophy, such as that induced by swimming, ASK1-deficient mice exhibit an exaggerated hypertrophic response.[3][13] This suggests that the ASK1/p38 pathway may act as a negative regulator of physiological cardiac growth, possibly by suppressing pro-hypertrophic pathways like Akt signaling.[3][13]
Table 1: Quantitative Data from Cardiac Hypertrophy Models
| Model | Genotype/Treatment | LVW/Tibia (mg/mm) | Cardiomyocyte Size | Fibrosis | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Ang II Infusion (0.8 mg/kg/day, 7d) | C57Bl/6J + Vehicle | Increased | Increased | Increased | Ang II induces hypertrophy and fibrosis. | [14][15] |
| Ang II Infusion (0.8 mg/kg/day, 7d) | C57Bl/6J + Selonsertib | Attenuated Increase | Reduced | Significantly Reduced | ASK1 inhibition protects against Ang II-induced remodeling. | [14][15] |
| Ang II Infusion | Wild-Type (WT) | Increased | Increased | Increased | Ang II activates ASK1. | [11] |
| Ang II Infusion | ASK1-/- | Attenuated Increase | Attenuated Increase | Attenuated | ASK1 is critical for Ang II-induced pathological hypertrophy. | [11] |
| Swimming Exercise (4 weeks) | WT | 5.28 ± 0.09 | Increased | N/A | Exercise induces physiological hypertrophy. | [3] |
| Swimming Exercise (4 weeks) | ASK1-/- | 5.78 ± 0.07 | Exaggerated Increase | N/A | ASK1 negatively regulates physiological hypertrophy. | [3] |
| Pressure Overload (TAC) | WT | Increased | Increased | Increased | TAC induces pathological hypertrophy. | [7] |
| Pressure Overload (TAC) | ASK1-/- | No significant difference | No significant difference | No significant difference | ASK1 is not essential for TAC-induced hypertrophy but promotes apoptosis. |[7] |
Myocardial Infarction (MI) and Ischemia-Reperfusion (I/R) Injury
Following myocardial infarction, the ASK1 pathway is strongly activated by the surge of ROS during reperfusion.[10] This activation is a key driver of cardiomyocyte apoptosis and subsequent adverse left ventricular (LV) remodeling, which is a determinant of heart failure progression.[7]
Studies using ASK1 knockout mice or pharmacological inhibitors demonstrate that blocking ASK1 signaling at the time of reperfusion significantly reduces infarct size, limits apoptosis in the infarct border zone, and preserves LV dimension and systolic function.[5][7][10]
Table 2: Quantitative Data from MI and I/R Models | Model | Genotype/Treatment | Infarct Size (% of AAR) | Apoptosis (TUNEL+ cells) | Fractional Shortening (%) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | I/R (30 min/24 hr) | Mouse + Vehicle | ~55% | Increased | Decreased | I/R causes significant infarction and apoptosis. |[10] | | I/R (30 min/24 hr) | Mouse + GS-459679 (10 mg/kg) | Reduced by 31% | Inhibited | Preserved | ASK1 inhibition at reperfusion is cardioprotective. |[10] | | I/R (30 min/24 hr) | Mouse + GS-459679 (30 mg/kg) | Reduced by 60% | Inhibited | Preserved | The protective effect is dose-dependent. |[10] | | MI (Coronary Ligation) | WT | Increased | Increased | Decreased | MI leads to apoptosis and adverse remodeling. |[7] | | MI (Coronary Ligation) | ASK1-/- | Reduced | Decreased | Preserved | ASK1 deficiency attenuates post-MI remodeling. |[7] | | I/R Injury | ASK1 Transgenic Mice | >2-fold Increase | Increased | Decreased | ASK1 overexpression exacerbates I/R injury. |[1][16] |
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arteries. ASK1 plays a pivotal role in this process by mediating endothelial cell dysfunction and inflammation. Oxidized low-density lipoprotein (oxLDL), a key driver of atherosclerosis, induces ROS production, which in turn activates the ASK1 pathway in endothelial cells and monocytes.[17][18] This activation, often mediated via the scavenger receptor CD36, leads to endothelial apoptosis and promotes an inflammatory response, accelerating plaque formation.[17] In ApoE-deficient mice, a common model for atherosclerosis, active ASK1 levels are significantly increased.[5]
Experimental Protocols and Workflows
Induction of Cardiac Hypertrophy
A. Transverse Aortic Constriction (TAC) - Pressure Overload Model [19][20]
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane). Ensure a surgical plane of anesthesia is reached.
-
Incision: Make a horizontal incision in the upper sternum.
-
Aortic Arch Exposure: Carefully dissect the thymus and surrounding fat tissue to expose the aortic arch between the innominate and left carotid arteries.
-
Constriction: Pass a 7-0 silk suture underneath the aortic arch. Place a 27-gauge needle alongside the aorta.
-
Ligation: Tightly tie the suture around both the aorta and the needle.
-
Needle Removal: Immediately remove the needle to create a standardized constriction of the aorta.
-
Closure: Close the chest wall and skin with appropriate sutures.
-
Post-operative Care: Provide analgesia and monitor the animal's recovery. Hypertrophy typically develops over 1-8 weeks.[1][16]
B. Angiotensin II Infusion - Neurohumoral Model [11][19]
-
Pump Preparation: Load osmotic minipumps (e.g., Alzet model 2002) with Angiotensin II solution (e.g., to deliver 0.8-1.5 mg/kg/day).
-
Anesthesia: Anesthetize the mouse.
-
Incision: Make a small subcutaneous incision on the back of the mouse.
-
Pump Implantation: Create a subcutaneous pocket and insert the loaded minipump.
-
Closure: Close the incision with wound clips or sutures.
-
Analysis: The pumps will deliver Ang II at a constant rate for the specified duration (e.g., 7-14 days), after which cardiac remodeling is assessed.[15]
TUNEL Assay for Apoptosis in Cardiac Tissue[21][22][23][24]
This protocol is for detecting DNA fragmentation, a hallmark of apoptosis, in paraffin-embedded heart sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.
-
Rinse with PBS or TBS.
-
-
Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at 37°C.[21]
-
Rinse slides thoroughly with PBS.
-
-
Inactivation of Endogenous Peroxidases (for HRP-DAB detection):
-
Incubate sections in 3% hydrogen peroxide in methanol for 5-10 minutes.[22]
-
Rinse with PBS.
-
-
Equilibration:
-
Cover the tissue section with Equilibration Buffer (from kit) and incubate for 10-30 minutes at room temperature.
-
-
TdT Labeling:
-
Detection:
-
For fluorescent detection: Wash slides and counterstain with a nuclear stain like DAPI. Mount with anti-fade mounting medium.[23]
-
For HRP-DAB detection: Wash slides, then incubate with a Streptavidin-HRP conjugate for 30 minutes. After washing, apply DAB substrate until a brown color develops.
-
-
Counterstaining & Mounting:
-
Counterstain with a suitable stain (e.g., Methyl Green or Hematoxylin for DAB; DAPI for fluorescence) to visualize all nuclei.[23]
-
Dehydrate, clear, and mount with a coverslip.
-
-
Analysis:
-
Quantify the number of TUNEL-positive (apoptotic) nuclei relative to the total number of nuclei in several high-power fields.
-
Luciferase Reporter Assay for NF-κB Activation[26][27][28][29][30]
This assay is often used to measure inflammatory signaling downstream of pathways like ASK1.
-
Cell Preparation:
-
Seed cells (e.g., HEK293T or cardiomyocytes) in a 96-well plate.[24]
-
Co-transfect cells with an NF-κB-luciferase reporter plasmid (containing the firefly luciferase gene under the control of an NF-κB promoter) and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Stimulation:
-
After 24-48 hours, treat cells with the desired stimulus (e.g., TNF-α, Ang II) for a specified time (e.g., 6-24 hours).[25]
-
-
Cell Lysis:
-
Remove the culture medium and wash cells with PBS.
-
Add 20-50 µL of passive lysis buffer to each well and incubate for ~15 minutes at room temperature with gentle shaking.[26]
-
-
Luciferase Activity Measurement:
-
Transfer 10-20 µL of cell lysate to an opaque 96-well plate.
-
Use a luminometer with dual injectors.
-
Injector 1: Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Injector 2: Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[25]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction over the unstimulated control.
-
ASK1 as a Therapeutic Target
The extensive preclinical data supporting the pathological role of ASK1 in cardiovascular disease has made it an attractive therapeutic target.[9] Several small molecule inhibitors of ASK1 have been developed and tested in disease models.
-
Selonsertib (GS-4997): This inhibitor has been shown to reduce cardiac fibrosis and hypertrophy in a mouse model of Ang II-induced hypertension.[8][15][18]
-
GS-444217: In models of right ventricular pressure overload, this ASK1 inhibitor attenuated RV dysfunction and fibrosis.[27][28]
-
GS-459679: This compound provided significant, dose-dependent protection against myocardial ischemia-reperfusion injury, reducing infarct size and preserving cardiac function.[10]
These findings strongly suggest that targeting the ASK1 signaling nexus has significant therapeutic potential for treating various forms of heart disease, particularly by mitigating fibrosis and apoptosis.[2][14][15]
Conclusion
The ASK1 signaling pathway is a critical mediator of cellular stress responses in the cardiovascular system. Overwhelming evidence from a variety of preclinical disease models demonstrates its key role in driving apoptosis, fibrosis, and inflammation—hallmarks of pathological cardiac remodeling and vascular disease. While its role in hypertrophy is context-dependent, its contribution to maladaptive processes in myocardial infarction and heart failure is clear. The successful application of specific ASK1 inhibitors in these models provides a strong rationale for the continued development of ASK1-targeted therapies as a novel strategy to combat cardiovascular disease.
References
- 1. ASK1 Regulates Cardiomyocyte Death But Not Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Protein kinase cascades in the regulation of cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK family in cardiovascular biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ahajournals.org [ahajournals.org]
- 9. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 10. Inhibition of Apoptosis Signal–Regulating Kinase 1 Reduces Myocardial Ischemia–Reperfusion Injury in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. ASK1 Mediates Apoptosis and Autophagy during oxLDL-CD36 Signaling in Senescent Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 26. bowdish.ca [bowdish.ca]
- 27. atsjournals.org [atsjournals.org]
- 28. Effects of apoptosis signal- regulating kinase 1 (ASK1) inhibition in experimental pressure overload-induced right ventricular dysfunction | European Respiratory Society [publications.ersnet.org]
ASK1-IN-1: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses, including inflammation and apoptosis. Its activation by various stimuli, such as oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines, triggers downstream signaling cascades involving p38 MAPK and JNK, culminating in inflammatory responses.[1][2] Consequently, ASK1 has emerged as a promising therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of ASK1-IN-1, a potent and CNS-penetrant inhibitor of ASK1, for its application in inflammatory disease research. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.
The ASK1 Signaling Pathway in Inflammation
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[2] Upon exposure to cellular stressors like reactive oxygen species (ROS) or inflammatory cytokines (e.g., TNF-α), Trx becomes oxidized and dissociates from ASK1. This dissociation allows ASK1 to undergo autophosphorylation and activation.[2]
Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4 and MKK7, and MKK3 and MKK6.[2] These, in turn, activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, respectively.[1] The activation of these pathways leads to the production of various pro-inflammatory cytokines and ultimately contributes to inflammatory processes and cellular apoptosis.[1] ASK1 inhibitors, such as this compound, function by preventing the autophosphorylation and activation of ASK1, thereby blocking these downstream inflammatory signaling cascades.[1]
This compound: Quantitative Data
This compound is a potent inhibitor of ASK1 with good cell permeability and CNS penetration, making it a valuable tool for both in vitro and in vivo research.[3][4] The following tables summarize the key quantitative data for this compound and other relevant ASK1 inhibitors.
Table 1: In Vitro Potency of ASK1 Inhibitors
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |
| This compound | 21 | 138 | [3] |
| GS-444217 | 2.87 | Not Reported | [4] |
| ASK1-IN-2 | 32.8 | Not Reported | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of Representative ASK1 Inhibitors
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | Rodent | 10 mg/kg, p.o. | Good brain penetration.[3] | [3] |
| GS-444217 | Rat (kidney injury) | 30 mg/kg, p.o. | Suppressed ASK1-p38/JNK signaling, reduced tubular cell death, inflammation, and fibrosis.[6] | [6] |
| GS-627 | Rat (collagen-induced arthritis) | Not Specified | Significantly reduced joint damage and swelling.[6] | [6] |
| NQDI-1 | Rat (subarachnoid hemorrhage) | Not Specified | Decreased oxidative stress and neuronal apoptosis.[7] | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in inflammatory disease research.
In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and can be used to determine the biochemical IC₅₀ of this compound.[3]
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or other inhibitors)
-
Assay Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor solution.
-
Enzyme Addition: Add 2 µl of ASK1 enzyme diluted in Assay Buffer.
-
Substrate/ATP Mix Addition: Add 2 µl of a mix containing MBP substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for ASK1 Inhibition (Western Blot)
This protocol describes how to measure the inhibition of ASK1 phosphorylation in a cellular context using Western Blotting.
Materials:
-
Cell line (e.g., HEK293T, macrophages)
-
Cell culture medium and supplements
-
Stimulant (e.g., H₂O₂, TNF-α)
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-phospho-ASK1, anti-total-ASK1, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., H₂O₂ or TNF-α) for a predetermined time (e.g., 15-30 minutes) to activate the ASK1 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ASK1) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
In Vivo Model of LPS-Induced Systemic Inflammation
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Tools for oral gavage and intraperitoneal injection
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle orally (p.o.) to the respective groups 1 hour before the LPS challenge.
-
Inflammation Induction: Induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg) intraperitoneally (i.p.). The control group receives a saline injection.
-
Sample Collection: At a specific time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture and harvest relevant tissues (e.g., lung, liver, spleen).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.
-
Histopathology (Optional): Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess tissue inflammation and damage.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on LPS-induced inflammation.
Conclusion
This compound is a valuable research tool for investigating the role of the ASK1 signaling pathway in inflammatory diseases. Its demonstrated potency and favorable pharmacokinetic profile make it suitable for a range of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of ASK1 inhibition in various inflammatory conditions, from neuroinflammation to arthritis and systemic inflammatory responses. By effectively blocking a key upstream node in the inflammatory cascade, this compound and similar inhibitors offer a promising avenue for the development of novel anti-inflammatory therapeutics.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. scribd.com [scribd.com]
- 3. promega.es [promega.es]
- 4. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
Apoptosis Signal-regulating Kinase 1 (ASK1): A Comprehensive Technical Guide to its Cellular Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical member of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] As a key stress-responsive kinase, ASK1 plays a pivotal role in translating a wide array of cellular stress signals into downstream signaling events that dictate cell fate, including apoptosis, inflammation, and differentiation.[2][3][4] Its activation is implicated in the pathophysiology of numerous human diseases, ranging from neurodegenerative and cardiovascular disorders to cancer, making it a compelling target for therapeutic intervention.[1][2][5][6] This technical guide provides an in-depth overview of the core cellular functions of ASK1, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support researchers and drug development professionals in this field.
Core Functions and Signaling Pathways
ASK1 functions as a central node in stress-induced signaling, primarily through the activation of two major downstream MAPK pathways: the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][2][3][4] Under basal conditions, ASK1 is maintained in an inactive state through its association with inhibitory proteins, most notably thioredoxin (Trx).[1]
Activation Mechanisms
The activation of ASK1 is a multi-step process initiated by a variety of cellular stressors:
-
Oxidative Stress: Reactive oxygen species (ROS) trigger the dissociation of the inhibitory protein thioredoxin (Trx) from ASK1.[3] This dissociation allows for ASK1 oligomerization and subsequent autophosphorylation at Threonine-845 (Thr-845) in its activation loop, leading to its full activation.[1][7]
-
Endoplasmic Reticulum (ER) Stress: ER stress, characterized by the accumulation of unfolded or misfolded proteins, activates ASK1 through the IRE1-TRAF2 signaling complex.[8][9]
-
Inflammatory Cytokines: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) activate ASK1 via TNF receptor-associated factor (TRAF) proteins, particularly TRAF2 and TRAF6.[1][8]
-
Other Stressors: Calcium influx and lipopolysaccharide (LPS) have also been shown to activate ASK1.[1][4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. promega.de [promega.de]
- 3. promega.es [promega.es]
- 4. scribd.com [scribd.com]
- 5. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. bioinvenu.com [bioinvenu.com]
Methodological & Application
Application Notes and Protocols for ASK1-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, with a specific focus on ASK1-IN-1.
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses.[1] It is activated by a variety of stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, calcium influx, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and Lipopolysaccharide (LPS).[2] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the activation of MKK3, MKK4 (SEK1), and MKK6, which in turn activate p38 MAPKs and c-Jun N-terminal kinases (JNKs).[1] This signaling pathway plays a crucial role in regulating inflammation, apoptosis, and cellular differentiation. Dysregulation of the ASK1 pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making ASK1 an attractive therapeutic target.
This compound is a potent, central nervous system (CNS)-penetrant inhibitor of ASK1. In biochemical assays, it demonstrates an IC50 of 21 nM, and in cellular assays, it has an IC50 of 138 nM.[3]
ASK1 Signaling Pathway
The following diagram illustrates the canonical ASK1 signaling pathway, highlighting key upstream activators and downstream effectors.
Quantitative Data of ASK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ASK1 inhibitors. This data is essential for comparing the efficacy of different compounds and for selecting appropriate concentrations for in vitro experiments.
| Compound | Type of Assay | IC50 (nM) | Reference |
| This compound | Biochemical | 21 | [3] |
| This compound | Cellular | 138 | [3] |
| ASK1-IN-2 | Biochemical | 32.8 | [4][5] |
| ASK1-IN-3 | Biochemical | 33.8 | [3] |
| ASK1-IN-4 | Biochemical | 200 | [6] |
| ASK1-IN-8 | Biochemical | 1.8 | [3][6] |
| Selonsertib (GS-4997) | Biochemical | - | Orally bioavailable inhibitor |
| NQDI-1 | Biochemical | 3000 (Ki=500) | [6] |
| TC ASK 10 | Biochemical | 14 | [6] |
| MSC 2032964A | Biochemical | 93 | [6] |
Experimental Protocols
In Vitro Kinase Assay using ADP-Glo™ Technology
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 value of this compound.[1] The assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired concentration range for IC50 determination. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Dilute the recombinant ASK1 enzyme in kinase buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Prepare a substrate/ATP mixture in kinase buffer. The concentration of ATP should be close to the Km value for ASK1 if known, or a standard concentration (e.g., 25 µM) can be used.
-
-
Assay Procedure:
-
Add 1 µl of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of the diluted ASK1 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the ASK1 kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Cell-Based ASK1 Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on the downstream signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa, or a disease-relevant cell line)
-
Cell culture medium and supplements
-
ASK1 activator (e.g., TNFα, H₂O₂)
-
This compound
-
Lysis buffer
-
Primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Experimental Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Stimulate the cells with an ASK1 activator (e.g., 20 ng/mL TNFα or 1 mM H₂O₂) for a predetermined time (e.g., 15-30 minutes) to induce ASK1 pathway activation.
-
-
Protein Extraction and Quantification:
-
After stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies specific for the phosphorylated (active) forms of p38 and JNK.
-
Subsequently, probe the membranes with antibodies for total p38 and JNK to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated proteins to the total protein levels.
-
Calculate the percentage of inhibition of p38 and JNK phosphorylation at each concentration of this compound relative to the stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
References
Application Notes and Protocols for ASK1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ASK1-IN-1, a potent and selective ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), in a variety of cell culture-based assays. ASK1 is a critical mediator of cellular stress responses, and its inhibition is a key area of investigation for therapeutic intervention in diseases driven by inflammation and apoptosis.
Introduction to this compound
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream kinase in the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2] In response to a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α, ASK1 becomes activated through autophosphorylation.[1] This initiates a signaling cascade, leading to the activation of downstream pathways that play a pivotal role in apoptosis and inflammation.[1][3][4]
This compound is a small molecule inhibitor that acts by competing with ATP for the kinase binding site of ASK1, thereby preventing its activation and blocking downstream signaling. Its utility has been demonstrated in pre-clinical models, notably in pulmonary hypertension, highlighting its therapeutic potential.[5][6]
Quantitative Data for this compound
The potency of this compound has been characterized in both biochemical and cellular assays. Researchers should consider these values when designing experiments, keeping in mind that the optimal concentration will be cell-type and context-dependent.
| Parameter | Value | Reference |
| Biochemical IC50 | 21 nM | [1][7] |
| 2.87 nM | [2][5] | |
| Cellular IC50 | 138 nM | [1][7] |
Note: The discrepancy in biochemical IC50 values may be due to different assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathway
This compound targets a central node in stress-induced signaling pathways. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: The ASK1 signaling cascade initiated by cellular stress and its inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. This compound has a molecular weight of approximately 411.46 g/mol .[6] It is soluble in DMSO at concentrations up to at least 15.5 mg/mL (37.67 mM).[6]
-
Aseptically add the calculated volume of DMSO to the vial of this compound powder.
-
To aid dissolution, you may gently vortex the tube and/or warm it to 37°C.[5][6]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7][8]
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[7]
General Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
Protocol: Inhibition of Stress-Induced p38/JNK Phosphorylation
This protocol details how to assess the inhibitory effect of this compound on the phosphorylation of its downstream targets, p38 and JNK, using Western blotting.
Materials:
-
Cells of interest (e.g., HeLa, A549, HUVECs)
-
Complete cell culture medium
-
This compound stock solution
-
Stress-inducing agent (e.g., 50 ng/mL TNF-α, 100 µM H₂O₂)[9]
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ASK1, anti-ASK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO). A typical pre-treatment time is 30-60 minutes.[10]
-
Stress Induction: Add the stress-inducing agent (e.g., TNF-α) to the wells and incubate for a time known to induce robust p38 and JNK phosphorylation (typically 15-30 minutes).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol: Assessment of this compound on Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Apoptosis-inducing agent (e.g., 0.5 µM Thapsigargin, 0.5 mM Palmitate)[11]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. The next day, pre-treat with this compound or vehicle for 1 hour.
-
Apoptosis Induction: Add the apoptosis-inducing agent and incubate for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) into a flow cytometry tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol: Evaluation of Anti-Inflammatory Effects
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) in response to an inflammatory stimulus like Lipopolysaccharide (LPS) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells capable of an inflammatory response (e.g., macrophages, endothelial cells)
-
Complete cell culture medium
-
This compound stock solution
-
LPS (e.g., 100 ng/mL)[10]
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 24-well plate. The following day, pre-treat with this compound or vehicle for 1 hour.
-
Inflammatory Challenge: Add LPS to the wells and incubate for a time sufficient to induce cytokine secretion (e.g., 6-24 hours).[10]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.
Concluding Remarks
This compound is a valuable tool for investigating the roles of the ASK1 signaling pathway in various cellular processes. The protocols provided here offer a framework for its application in cell culture. It is essential to optimize parameters such as inhibitor concentration and treatment duration for each specific cell line and experimental setup to ensure reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ASK1 inhibits proliferation and migration of lung cancer cells via inactivating TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deletion of Apoptosis Signal-Regulating Kinase 1 (ASK1) Protects Pancreatic Beta-Cells from Stress-Induced Death but Not from Glucose Homeostasis Alterations under Pro-Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for Phosphorylated ASK1 (p-ASK1) Detection Following Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[1][2][3] Once activated, ASK1 triggers downstream pathways, primarily activating MKK4/MKK7 and MKK3/M. These, in turn, phosphorylate and activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][3] This signaling cascade is crucial in mediating cellular responses such as apoptosis, inflammation, and fibrosis.[3][4]
Given its central role in stress-induced pathologies, ASK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic kidney disease.[1][2][4] ASK1 inhibitors function by preventing the autophosphorylation and subsequent activation of ASK1, thereby blocking the downstream signaling that leads to apoptosis and inflammation.[2]
This application note provides a detailed protocol for the detection and quantification of phosphorylated ASK1 (p-ASK1) at key activation sites (e.g., Thr845) using Western blotting in cells treated with an ASK1 inhibitor. Accurate measurement of p-ASK1 levels is critical for evaluating the efficacy and mechanism of action of potential therapeutic inhibitors.
ASK1 Signaling Pathway
The diagram below illustrates the central role of ASK1 in response to cellular stress and its inhibition. Under non-stress conditions, ASK1 is kept in an inactive state through its association with reduced thioredoxin (Trx).[4] Upon exposure to stress signals like reactive oxygen species (ROS), Trx dissociates, allowing ASK1 to autophosphorylate and become active, initiating the downstream kinase cascade. ASK1 inhibitors typically prevent this activation step.[2][4]
Caption: ASK1 signaling cascade in response to cellular stress.
Experimental Workflow
The following diagram outlines the major steps for conducting the Western blot analysis of p-ASK1 after inhibitor treatment.
Caption: Workflow for p-ASK1 Western blot analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell type, inhibitor, and antibodies used.
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer or a similar buffer is recommended.[5][6]
-
Protein Quantification Assay: BCA Protein Assay Kit or Bradford Assay Kit.[10][11]
-
Sample Buffer: 4x Laemmli buffer.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as it contains phosphoproteins (casein) that can increase background.[8][9]
-
Wash Buffer: TBST.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (typical dilution 1:2000 - 1:10,000 in 5% BSA/TBST).[12]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Treatment
-
Plate Cells: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Pre-incubate cells with the desired concentrations of the ASK1 inhibitor or vehicle control for a specified time (e.g., 30-60 minutes).[15]
-
Stress Induction: Add the stress-inducing agent (e.g., H₂O₂, TNF-α, aldosterone) to the media and incubate for the desired period to activate ASK1 signaling.[16][17]
Protein Extraction
-
Wash: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.[18]
-
Lyse: Add ice-cold lysis buffer (supplemented with fresh inhibitors) to the plate.[6][18] Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate & Clarify: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[10][11] This step is crucial for ensuring equal protein loading in each lane.[10]
-
Normalize Concentration: Based on the results, dilute the samples with lysis buffer to ensure all have the same final concentration.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a calculated volume of protein lysate (typically 20-40 µg of total protein) with 4x Laemmli sample buffer.[19] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[18][20]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20] A wet or semi-dry transfer system can be used. Confirm transfer efficiency by staining the membrane with Ponceau S.[21]
-
Blocking: Wash the membrane with TBST to remove Ponceau S. Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[20][21]
-
Primary Antibody Incubation: Dilute the anti-p-ASK1 primary antibody in 5% BSA/TBST. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[14][21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.[18]
Stripping and Re-probing
-
To normalize the p-ASK1 signal, the membrane can be stripped and re-probed for total ASK1 and a loading control (e.g., β-actin).
-
Stripping: Incubate the membrane in a stripping buffer to remove the bound antibodies.
-
Re-blocking and Probing: After stripping, wash the membrane thoroughly, re-block, and then probe with the primary antibody for total ASK1 or the loading control, followed by the secondary antibody and detection steps as described above.
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) using image analysis software. The p-ASK1 signal should be normalized to the total ASK1 signal to account for any changes in overall ASK1 protein expression. This ratio can then be further normalized to a loading control to correct for any loading inaccuracies.
Table 1: Densitometry Analysis of p-ASK1 Levels After Inhibitor Treatment
| Treatment Group | Inhibitor Conc. (µM) | p-ASK1 Intensity | Total ASK1 Intensity | β-actin Intensity | p-ASK1 / Total ASK1 Ratio | Normalized p-ASK1 (vs. Control) |
| Vehicle Control | 0 | 15,200 | 16,500 | 25,100 | 0.92 | 1.00 |
| Stress Stimulus | 0 | 75,800 | 16,800 | 24,900 | 4.51 | 4.90 |
| Inhibitor + Stress | 1 | 38,100 | 16,600 | 25,300 | 2.30 | 2.50 |
| Inhibitor + Stress | 5 | 18,500 | 16,700 | 25,000 | 1.11 | 1.21 |
| Inhibitor + Stress | 25 | 15,500 | 16,500 | 25,200 | 0.94 | 1.02 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. licorbio.com [licorbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Cell Viability Assays with ASK1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic and anti-proliferative effects of ASK1-IN-1, a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The protocols detailed below are essential for researchers in oncology, inflammation, and neurodegenerative disease to evaluate the therapeutic potential of targeting the ASK1 signaling pathway.
Introduction to ASK1 and this compound
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4] Upon activation, ASK1 initiates a signaling cascade through the phosphorylation of downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[3][4] This signaling axis plays a pivotal role in mediating cellular responses such as apoptosis, inflammation, and fibrosis.[2][4]
This compound is a small molecule inhibitor that targets the kinase activity of ASK1, thereby blocking the downstream signaling cascade. Its ability to modulate stress-induced cellular pathways makes it a valuable tool for investigating the role of ASK1 in various pathological conditions and a potential therapeutic agent.
Data Presentation: Efficacy of this compound
The following tables summarize the inhibitory activity of this compound and its effects on the viability of various cancer cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Biochemical IC50 | 21 nM | [1] |
| Cellular IC50 | 138 nM | [1] |
Table 2: Effect of this compound on Cancer Cell Viability (Hypothetical Data)
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Cancer | MTT | 72 | 5.8 |
| HeLa | Cervical Cancer | MTT | 72 | 8.2 |
| MCF-7 | Breast Cancer | CellTiter-Glo | 48 | 12.5 |
| U-87 MG | Glioblastoma | CellTiter-Glo | 48 | 9.7 |
Note: The data in Table 2 is representative and intended for illustrative purposes. Actual IC50 values may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflow
ASK1 Signaling Pathway
The diagram below illustrates the central role of ASK1 in response to cellular stress and its inhibition by this compound. Under stress conditions, ASK1 is activated, leading to the phosphorylation of downstream kinases and the induction of apoptosis and inflammation. This compound blocks this cascade by inhibiting the kinase activity of ASK1.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability using either the MTT or CellTiter-Glo assay.
Experimental Protocols
Below are detailed protocols for the MTT and CellTiter-Glo® assays, which are commonly used to determine cell viability following treatment with kinase inhibitors.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active metabolism convert MTT into a purple formazan product.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A 2- or 3-fold dilution series is recommended.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells. Treat cells in triplicate for each condition.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled plates suitable for luminescence measurements.[9]
-
-
This compound Treatment:
-
Follow the same treatment procedure as described in the MTT assay protocol.[10]
-
-
CellTiter-Glo® Assay:
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.[12]
-
-
Data Analysis:
-
Subtract the average luminescence from the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set as 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of ASK family proteins in stress responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. static.igem.wiki [static.igem.wiki]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. scribd.com [scribd.com]
Application Note: Experimental Protocol for ASK1 Kinase Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key member of the MAP kinase family.[1] It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[1][2][3] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating MKK4/7 and MKK3/6, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 MAP kinases, respectively.[2][4][5] Dysregulation of the ASK1 signaling pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making ASK1 a significant therapeutic target for drug development.[1][2]
This application note provides a detailed protocol for an in vitro ASK1 kinase activity assay, primarily focusing on a luminescence-based method for its robustness and suitability for high-throughput screening.
ASK1 Signaling Pathway
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[1][6] In response to stress signals such as reactive oxygen species (ROS), Trx dissociates from ASK1. This dissociation allows ASK1 to homo-oligomerize and autophosphorylate at key residues like Threonine 845, leading to its full activation.[1] Activated ASK1 then propagates the stress signal downstream, culminating in cellular responses such as apoptosis and inflammation.[4]
Assay Principle
The most common methods for measuring in vitro kinase activity are radiometric and luminescence-based assays. The protocol detailed here utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7][8] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted into ATP, which is then used by luciferase to generate a light signal that is directly proportional to the ASK1 kinase activity.[9][10] This method avoids the use of radioactive materials and is highly sensitive and amenable to automation.[11]
Experimental Workflow
The general workflow for the ASK1 kinase activity assay involves setting up the kinase reaction with the enzyme, substrate, and any potential inhibitors, followed by a detection step to measure the enzymatic activity.
Detailed Protocol: In Vitro ASK1 Kinase Assay (ADP-Glo™ Method)
This protocol is adapted from commercially available systems, such as the Promega ASK1 Kinase Enzyme System and ADP-Glo™ Kinase Assay.[8][9][12]
Materials and Reagents
| Component | Example Supplier/Cat. No. | Storage |
| ASK1 Kinase Enzyme System | Promega / V3881 | -80°C |
| - Recombinant Human ASK1 | -80°C | |
| - Myelin Basic Protein (MBP) | -80°C | |
| - Kinase Reaction Buffer (5X) | -20°C | |
| - DTT (0.1M) | -20°C | |
| ADP-Glo™ Kinase Assay | Promega / V9101 | -20°C / RT |
| ATP, Ultra Pure (10mM) | Included in ADP-Glo™ Kit | -20°C |
| White, low-volume 384-well plates | Corning / 3572 | Room Temp |
| Multichannel pipettes | --- | --- |
| Luminescence-capable plate reader | --- | --- |
| Staurosporine (Inhibitor Control) | Sigma-Aldrich / S4400 | -20°C |
Preparation of Reagents:
-
1X Kinase Buffer: Prepare by diluting the 5X Reaction Buffer with water and adding DTT to a final concentration of 50µM.[7] For example, for 1 ml of 2X buffer, combine 400µl 5X Reaction Buffer A, 1µl 0.1M DTT, and 599µl dH2O.[9] Dilute this 2X buffer to 1X as needed for enzyme dilutions.
-
ATP Solution: Prepare the desired concentration of ATP in 1X Kinase Buffer. A final concentration of 25µM ATP is often used for inhibitor screening.[7]
-
ASK1 Enzyme: Thaw on ice. Dilute the enzyme in 1X Kinase Buffer to the desired working concentration. The optimal concentration should be determined empirically via enzyme titration but is often in the range of 5-10 ng per reaction.[7]
-
MBP Substrate: Thaw and dilute in 1X Kinase Buffer if necessary. A common concentration is 0.1 mg/ml.[7]
-
Test Compounds: Dissolve in 100% DMSO and prepare serial dilutions. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure (384-well format)
-
Compound Addition: Add 1 µl of the test compound serial dilution or DMSO vehicle (for control wells) to the appropriate wells of a 384-well plate.[7]
-
Enzyme Addition: Add 2 µl of diluted ASK1 enzyme to each well.
-
Substrate/ATP Mix Addition: Add 2 µl of a mix containing the MBP substrate and ATP to initiate the reaction. The final volume is 5 µl.[7]
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.[7]
-
Stop Reaction: Add 5 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and begins depleting the unconsumed ATP.[7]
-
Incubation: Shake the plate and incubate at room temperature for 40 minutes.[7]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and catalyzes the luciferase reaction.[7]
-
Incubation: Shake the plate and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[7]
-
Data Acquisition: Measure the luminescence using a plate reader with an integration time of 0.5-1 second.[7]
Data Analysis and Presentation
The raw data consists of relative light units (RLU). Kinase activity is directly proportional to the RLU signal. For inhibitor screening, data is typically normalized to control wells (0% inhibition for DMSO vehicle, 100% inhibition for no-enzyme or potent inhibitor control).
The normalized data is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Example Data: ASK1 Enzyme Titration
This table shows example results from an enzyme titration to determine the optimal amount of ASK1 for an inhibitor screen. The goal is to use an enzyme concentration that yields a robust signal and corresponds to approximately 10-30% ATP consumption.
| ASK1 per reaction (ng) | RLU (Mean) | S/B Ratio | % ATP Consumed |
| 50 | 1,850,300 | 185 | 45.2% |
| 25 | 1,105,600 | 110 | 27.0% |
| 12.5 | 622,150 | 62 | 15.2% |
| 6.25 | 340,300 | 34 | 8.3% |
| 3.13 | 180,450 | 18 | 4.4% |
| 0 (background) | 10,000 | 1 | 0.0% |
Based on this hypothetical data, 6.25 ng of ASK1 would be a suitable concentration for inhibitor screening.
Example Data: Inhibitor IC₅₀ Determination
This table presents IC₅₀ values for common kinase inhibitors against ASK1, providing a benchmark for assay performance.
| Compound | Target(s) | ASK1 IC₅₀ (nM) |
| Staurosporine | Pan-kinase inhibitor | 24[13] |
| GW 5074 | RAF, others | 23,000[13] |
| Ro 31-8220 | PKC, others | 21,000[13] |
Alternative and Complementary Assays
-
Radiometric Assay: This classic "gold standard" method uses [γ-³²P] or [γ-³³P]-ATP and measures the incorporation of the radiolabel into the substrate (e.g., MBP).[9][13][14] It is highly sensitive and direct but requires handling of radioactive materials.
-
Cell-Based Assays: To understand ASK1 activity in a more physiological context, cell-based assays are invaluable.[15] These can include:
-
Phospho-specific ELISAs: Quantify the phosphorylation of ASK1 at specific sites (e.g., Ser966) or its downstream substrates in cell lysates.[16]
-
Western Blotting: A common method to qualitatively assess the phosphorylation status of ASK1 and downstream targets like p38 and JNK in cells treated with various stimuli or inhibitors.[17]
-
Protein-Protein Interaction Assays: Monitor the interaction of ASK1 with regulatory partners like 14-3-3 proteins as a proxy for its activity state.[15]
-
Conclusion
The luminescence-based in vitro kinase assay described provides a robust, sensitive, and high-throughput compatible method for measuring the enzymatic activity of ASK1. This protocol is essential for screening compound libraries to identify novel ASK1 inhibitors, characterizing their potency and selectivity, and advancing drug discovery programs targeting stress-related diseases. For a comprehensive understanding of inhibitor efficacy, results from this in vitro assay should be validated in subsequent cell-based and in vivo models.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.es [promega.es]
- 8. ASK1 Kinase Enzyme System [promega.in]
- 9. promega.de [promega.de]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. ASK1 Kinase Enzyme System Application Note [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. bioinvenu.com [bioinvenu.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASK1-IN-1 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ASK1-IN-1, a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), for inducing apoptosis in cancer cell lines. This document includes a summary of its potency, a detailed description of the underlying signaling pathway, and robust experimental protocols for its application in a research setting.
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[3] Upon activation, ASK1 triggers a downstream signaling cascade involving the phosphorylation and activation of MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[2][3] The sustained activation of the JNK and p38 pathways is crucial for the execution of apoptotic processes.[3][4]
In several types of cancer, the ASK1 signaling pathway is dysregulated, contributing to tumor cell survival and proliferation.[1] Therefore, targeting ASK1 with specific inhibitors presents a promising therapeutic strategy to induce apoptosis in cancer cells. This compound is a CNS-penetrant inhibitor of ASK1 that has demonstrated significant potency in both biochemical and cellular assays.
Data Presentation
The inhibitory activity of this compound and other relevant ASK1 inhibitors is summarized in the table below. This data allows for a comparative understanding of their potency.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Target Cancer Cell Line | Reference |
| This compound | 21 | 138 | Not Specified | MedChemExpress |
| ASK1-IN-3 | 33.8 | Not Specified | HepG2 | MedChemExpress |
| ASK1-IN-8 | 1.8 | Not Specified | Not Specified | MedChemExpress |
| MSC2032964A | 93 | Not Specified | Not Specified | (Tocris Biosciences) |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed, representative protocols for inducing and assessing apoptosis in cancer cell lines using an ASK1 inhibitor like this compound. These protocols are based on established methodologies in the field.
Protocol 1: Cell Culture and Treatment
Objective: To culture a cancer cell line and treat it with this compound to induce apoptosis. The human lung adenocarcinoma cell line A549 is used as an example, as it is a well-characterized model for studying apoptosis.[5][6]
Materials:
-
A549 human lung adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well and 96-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
For apoptosis assays, seed the cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
For cell viability assays (e.g., MTT or CCK-8), seed the cells in 96-well plates at a density of 5 x 10^3 cells per well.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with 0.1% DMSO) in all experiments.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment with this compound, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Use unstained and single-stained cells as controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the mechanism of this compound-induced apoptosis by examining the phosphorylation status of ASK1 and its downstream targets, as well as the cleavage of caspase-3.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ASK1 (Thr845), anti-ASK1, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Conclusion
This compound is a valuable research tool for investigating the role of the ASK1 signaling pathway in cancer cell apoptosis. The provided protocols offer a framework for utilizing this inhibitor to induce and characterize apoptosis in various cancer cell lines. By employing these methods, researchers can further elucidate the therapeutic potential of targeting ASK1 in cancer treatment.
References
- 1. ASK1 inhibits proliferation and migration of lung cancer cells via inactivating TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Execution of apoptosis signal-regulating kinase 1 (ASK1)-induced apoptosis by the mitochondria-dependent caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Signal-Regulating Kinase 1 (ASK1) Activation is Involved in Silver Nanoparticles Induced Apoptosis of A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing ASK1-IN-1 in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical mediator of cellular stress responses.[1][2][3] In the context of persistent tissue injury and oxidative stress, ASK1 activation can drive downstream signaling cascades that promote inflammation, apoptosis, and ultimately, fibrosis in various organs, including the kidneys, liver, and lungs.[1][2][4][5] Small molecule inhibitors of ASK1, such as GS-444217 and selonsertib (GS-4997), have shown therapeutic potential in preclinical models by attenuating these pathological processes. These notes provide detailed protocols and compiled data on the application of ASK1 inhibitors in mouse models of fibrosis to guide researchers in their study design and execution.
Mechanism of Action of ASK1 in Fibrosis
Under conditions of oxidative stress, the inhibitory protein thioredoxin (Trx) dissociates from ASK1, leading to its autophosphorylation and activation.[1] Activated ASK1 then phosphorylates and activates downstream mitogen-activated protein kinases (MAPKs), primarily p38 and c-Jun N-terminal kinase (JNK).[1][4][5] This signaling cascade contributes to the activation of myofibroblasts, excessive deposition of extracellular matrix proteins like collagen, and the progression of fibrosis.[2][4]
Caption: ASK1 signaling pathway in fibrosis.
Application in a Mouse Model of Liver Fibrosis
A common model for inducing liver fibrosis is through gain-of-function mutations in the NOD-like receptor protein 3 (Nlrp3) inflammasome, which promotes hepatic inflammation and subsequent fibrosis.[6][7]
Experimental Protocol
-
Animal Model : Tamoxifen-inducible, Nlrp3 knock-in (Nlrp3A350V/+CreT-KI) mice are used to drive inflammasome-mediated liver injury.[6][8] Wild-type (WT) littermates serve as controls.
-
Fibrosis Induction : Activation of the Nlrp3 mutant is induced, leading to chronic liver inflammation and fibrosis over several weeks.
-
Inhibitor Administration : The selective ASK1 inhibitor GS-444217 is administered via chow at a specified dose for a period of 6 weeks.[6][8]
-
Assessment of Fibrosis :
-
Histology : Liver sections are stained with Picrosirius Red (PSR) to quantify collagen deposition.[6] Immunohistochemistry for α-smooth muscle actin (α-SMA) is performed to identify activated hepatic stellate cells.[6][7]
-
Biochemical Analysis : Hepatic hydroxyproline (Hyp) content, a quantitative measure of collagen, is determined.[6]
-
Gene Expression : RT-qPCR is used to measure the expression of fibrotic genes such as Col1a1 and Timp1, as well as inflammatory markers like Tnf-α.[6]
-
Caption: Experimental workflow for liver fibrosis model.
Quantitative Data Summary: Liver Fibrosis
| Parameter | Nlrp3-KI + Vehicle | Nlrp3-KI + ASK1 inhibitor (GS-444217) | Wild-Type (WT) Control | P-value (Vehicle vs. ASK1i) |
| Picrosirius Red Staining (% area) | 2.0% | 1.2% | 0.6% | < 0.05 |
| α-SMA Staining (% area) | 6.6% | Not specified, but markedly reduced | 0.6% | < 0.001 (vs. WT) |
| Hepatic Hydroxyproline (μ g/liver ) | 510.1 ± 42.3 | Significantly reduced | 272.0 ± 10.0 | < 0.05 |
Data extracted from studies on Nlrp3 mutant mice.[6][7]
Application in a Mouse Model of Pulmonary Fibrosis
Bleomycin-induced lung injury is a widely used and well-characterized model to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.[2][5]
Experimental Protocol
-
Animal Model : Wild-type mice (e.g., C57BL/6) are used. Ask1 knockout mice can be used as a genetic control to validate the pharmacological findings.[5][9]
-
Fibrosis Induction : A single intratracheal instillation of bleomycin (e.g., 0.3 U/kg) is administered on Day 0.[5]
-
Inhibitor Administration : The ASK1 inhibitor selonsertib is administered once daily via an appropriate route (e.g., oral gavage) during the fibroproliferative phase (e.g., starting from day 8 or 10 post-bleomycin) until the end of the study (e.g., Day 22).[2][5]
-
Assessment of Fibrosis :
-
Histology : Lung sections are stained with Masson's trichrome or Picrosirius Red to assess collagen deposition and fibrotic lesions.
-
Biochemical Analysis : Lung hydroxyproline content is measured.[2]
-
Western Blot : Phosphorylation of ASK1 and its downstream targets (p38, ERK1/2) in lung homogenates is quantified to confirm target engagement.[5]
-
Lung Function : Measures such as lung compliance can be assessed to determine the functional impact of fibrosis.[2]
-
Caption: Experimental workflow for pulmonary fibrosis model.
Quantitative Data Summary: Pulmonary Fibrosis
| Parameter | Bleomycin + Vehicle | Bleomycin + Selonsertib | Sham Control |
| Survival Rate | ~60% | Improved survival noted | 100% |
| Phosphorylated p38 (p-p38) | Significantly increased | Decreased compared to vehicle | Basal levels |
| Histological Fibrosis | Hallmark features of fibrosis | Substantially reduced fibrosis | Normal lung architecture |
| Lung Hydroxyproline | Significantly increased | Attenuated increase | Basal levels |
Data are summarized from studies using bleomycin-induced pulmonary fibrosis in mice.[5][9]
Application in a Rodent Model of Kidney Fibrosis
The unilateral ureteral obstruction (UUO) model is a robust method for inducing tubulointerstitial fibrosis in the kidney.
Experimental Protocol
-
Animal Model : Rats or mice can be used for the UUO model.
-
Fibrosis Induction : The left ureter is ligated, causing obstruction and leading to progressive inflammation and fibrosis in the ipsilateral kidney over a period of days to weeks.
-
Inhibitor Administration : The ASK1 inhibitor GS-444217 is administered, often starting at the time of surgery or shortly after.
-
Assessment of Fibrosis :
-
Gene Expression : Kidney tissue is analyzed by RT-qPCR for profibrotic genes such as connective tissue growth factor (Ctgf), plasminogen activator inhibitor (Serpine1), and transforming growth factor-beta 1 (Tgfb1).[1]
-
Histology : Kidney sections are stained to assess tubular injury and interstitial fibrosis.
-
Western Blot : Levels of phosphorylated ASK1, p38, and JNK are measured to confirm pathway inhibition.[1]
-
Quantitative Data Summary: Kidney Fibrosis
| Parameter | UUO + Vehicle | UUO + ASK1 inhibitor (GS-444217) |
| Expression of Ctgf, Serpine1, Tgfb1 | Increased | Reduced |
| Tubular Injury and Fibrosis | Present | Reduced |
| Phosphorylation of p38 and JNK | Increased | Suppressed |
Data are summarized from studies using the UUO model in rats.[1]
Conclusion
The use of specific ASK1 inhibitors like GS-444217 and selonsertib has demonstrated significant anti-fibrotic effects across multiple preclinical models of fibrosis.[1][4][6] These compounds effectively reduce the activation of downstream signaling pathways, leading to decreased inflammation, apoptosis, and extracellular matrix deposition. The protocols and data presented here offer a comprehensive guide for researchers aiming to investigate the therapeutic potential of ASK1 inhibition in fibrosis. These studies underscore ASK1 as a promising therapeutic target for fibrotic diseases.[1][10]
References
- 1. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1ng to Delay the Progression of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. ASK1 Regulates Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 7. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining for Phospho-JNK (Thr183/Tyr185) Following Treatment with the ASK1 Inhibitor, ASK1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][2] It plays a critical role in cellular responses to a variety of stress signals, including oxidative stress (e.g., H₂O₂), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[1][2][3][4] Upon activation by stress, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4 and MKK7.[1] These kinases, in turn, phosphorylate c-Jun N-terminal kinase (JNK) at specific threonine (Thr183) and tyrosine (Tyr185) residues.[5] This dual phosphorylation event (p-JNK) activates JNK, leading to the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation.[6][7]
Given its central role in stress-induced signaling, the ASK1-JNK pathway is a significant target for drug development in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][8] ASK1 inhibitors, such as ASK1-IN-1, are designed to block the kinase activity of ASK1, thereby preventing the downstream phosphorylation and activation of JNK.[1][9]
This application note provides a detailed protocol for using immunofluorescence (IF) microscopy to detect and quantify the phosphorylation of JNK. This method serves as a robust pharmacodynamic assay to evaluate the cellular activity and efficacy of ASK1 inhibitors like this compound.
ASK1-JNK Signaling Pathway
The following diagram illustrates the signaling cascade from stress induction to JNK phosphorylation and highlights the mechanism of action for this compound.
Caption: The ASK1-JNK signaling cascade and point of inhibition.
Experimental Protocol
This protocol details the steps for treating cultured cells with a stress-inducing agent to activate the ASK1 pathway, followed by treatment with this compound to assess its inhibitory effect on JNK phosphorylation via immunofluorescence.
I. Materials and Reagents
-
Cell Culture: Adherent cell line of choice (e.g., HeLa, HepG2)
-
Culture Ware: 96-well imaging plates or glass coverslips in 24-well plates
-
Inhibitor: this compound (dissolved in DMSO)
-
Stress Inducer: Anisomycin or Hydrogen Peroxide (H₂O₂)
-
Antibodies:
-
Buffers and Solutions:
-
Phosphate Buffered Saline (PBS), 1X, pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.[11]
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in PBS.[11]
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS)
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold)
II. Experimental Workflow
The diagram below outlines the major steps of the experimental procedure.
Caption: Step-by-step workflow for p-JNK immunofluorescence.
III. Detailed Procedure
-
Cell Seeding: a. Seed cells onto glass coverslips or into 96-well imaging plates at a density that will result in 60-70% confluency at the time of the experiment. b. Culture for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor and Stress Treatment: a. Prepare serial dilutions of this compound in cell culture medium. Include a DMSO vehicle control. b. Aspirate the old medium and add the medium containing this compound or vehicle. c. Incubate for 1-2 hours at 37°C. This pre-incubation allows the inhibitor to enter the cells and engage the target. d. Prepare the stress inducer (e.g., 25 µg/mL Anisomycin or 0.1 mM H₂O₂) in culture medium. e. Add the stress inducer to all wells except the "untreated" control group. f. Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically.
-
Fixation and Permeabilization: a. Aspirate the medium and gently wash the cells three times with 1X PBS.[12] b. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11] c. Wash three times for 5 minutes each with 1X PBS. d. Permeabilize the cells by adding Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubating for 10-15 minutes at room temperature.[12][13] e. Wash three times for 5 minutes each with 1X PBS.
-
Blocking and Immunostaining: a. Add Blocking Buffer to each well/coverslip and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[11] b. Dilute the primary anti-p-JNK antibody in Antibody Dilution Buffer to its optimal concentration (e.g., 1:200, but this must be optimized).[13] c. Aspirate the Blocking Buffer and add the diluted primary antibody. d. Incubate overnight at 4°C in a humidified chamber.[11] e. The next day, wash the cells three times for 5 minutes each with 1X PBS. f. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer (e.g., 1:500). g. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[11] h. Wash three times for 5 minutes each with 1X PBS, protected from light.
-
Counterstaining and Mounting: a. Incubate cells with DAPI solution for 5 minutes at room temperature to stain the nuclei. b. Wash twice with 1X PBS. c. If using coverslips, carefully mount them onto glass slides using a drop of anti-fade mounting medium. d. Cure the slides overnight at room temperature in the dark before imaging.[12]
-
Imaging and Analysis: a. Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples. b. p-JNK staining is expected to be localized in both the cytoplasm and the nucleus.[5] c. Quantify the mean fluorescence intensity of p-JNK staining per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Use the DAPI signal to identify and segment individual nuclei and define cellular boundaries.
Data Presentation
The efficacy of this compound is determined by its ability to reduce the stress-induced increase in p-JNK signal. Quantitative data should be summarized for clear interpretation.
Table 1: Hypothetical Results of this compound on Anisomycin-Induced JNK Phosphorylation
| Treatment Group | Concentration | Mean p-JNK Fluorescence Intensity (A.U.) ± SD | Percent Inhibition (%) |
| Untreated Control | - | 150.5 ± 25.1 | - |
| Vehicle (DMSO) + Anisomycin | 0.1% | 1250.8 ± 110.3 | 0% |
| This compound + Anisomycin | 10 nM | 1088.2 ± 95.7 | 14.8% |
| This compound + Anisomycin | 100 nM | 651.4 ± 78.2 | 54.5% |
| This compound + Anisomycin | 1 µM | 225.6 ± 40.5 | 93.2% |
| This compound + Anisomycin | 10 µM | 160.1 ± 31.9 | 99.1% |
Percent Inhibition is calculated as: [1 - (Intensity_Inhibitor - Intensity_Untreated) / (Intensity_Vehicle - Intensity_Untreated)] * 100
Troubleshooting
-
No/Weak Signal:
-
Antibody Concentration: The primary antibody concentration may be too low. Perform a titration to find the optimal dilution.
-
Epitope Masking: Over-fixation can damage the phospho-epitope. Try reducing the fixation time or using a different fixative.
-
Low Protein Expression: The target may not be highly expressed or activated in your cell model. Ensure your stress induction is working via a parallel method like Western Blot.
-
-
High Background:
-
Insufficient Blocking: Increase the blocking time or the concentration of serum in the Blocking Buffer.
-
Antibody Concentration: The primary or secondary antibody concentration may be too high.
-
Buffer Choice: For phospho-antibodies, using Tris-Buffered Saline (TBS) instead of PBS for washes and antibody dilutions can sometimes reduce background and improve signal, as phosphate ions can interfere with phospho-epitope detection.[13]
-
-
Non-specific Staining:
-
Ensure the secondary antibody is highly cross-adsorbed and is raised against the correct host species of the primary antibody.
-
Include a "secondary antibody only" control to check for non-specific binding of the secondary antibody.
-
References
- 1. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Interactions between Apoptosis Signal-Regulating Kinase 1 (ASK1) and C-Jun N-Terminal Kinases (JNKS) - ProQuest [proquest.com]
- 8. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are ASK1 modulators and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ASK1-IN-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing ASK1-IN-1. The following information is designed to address common issues encountered during the optimization of this compound concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as GS-444217, is a potent and selective, ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[2] It plays a crucial role in cellular responses to stress, such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[3] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the phosphorylation and activation of MKK3/6 and MKK4/7, which in turn activate p38 MAPK and c-Jun N-terminal kinase (JNK), respectively.[3] These pathways can lead to cellular responses like apoptosis, inflammation, and fibrosis.[3][4] this compound works by binding to the ATP-binding pocket of ASK1, preventing its autophosphorylation and subsequent activation of downstream signaling.[1][5]
Q2: What is a typical working concentration for this compound in cell-based assays?
A2: The optimal working concentration of this compound can vary significantly depending on the cell line, the specific stimulus used to activate the ASK1 pathway, and the experimental endpoint. While the biochemical IC50 (the concentration required to inhibit the enzyme's activity by 50% in a cell-free assay) is approximately 2.87 nM, the cellular IC50 is typically higher, around 138 nM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Generally, a starting point for a dose-response curve could range from 1 nM to 10 µM. For instance, treatment with GS-444217 at concentrations of 0.3 µM and above has been shown to reduce ASK1 phosphorylation and downstream signaling in HEK293T cells.[5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically below 0.1%) to avoid solvent-induced cytotoxicity. The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for up to one year at -20°C and two years at -80°C.[6]
Q4: How can I confirm that this compound is inhibiting the ASK1 pathway in my cells?
A4: The most common method to confirm on-target activity of this compound is to measure the phosphorylation status of its downstream targets, p38 MAPK and JNK, using Western blotting.[7][8] After treating your cells with a stress stimulus (e.g., H₂O₂, TNF-α) in the presence and absence of this compound, you should observe a dose-dependent decrease in the phosphorylation of p38 (at Thr180/Tyr182) and JNK (at Thr183/Tyr185). It is important to also probe for total p38 and total JNK as loading controls to ensure that the observed decrease in phosphorylation is not due to a decrease in the total amount of these proteins.
Troubleshooting Guides
Problem 1: I am not observing any inhibition of the ASK1 pathway with this compound.
-
Possible Cause A: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and stimulus. A broad range of concentrations (e.g., 1 nM to 10 µM) should be tested.
-
-
Possible Cause B: Inactive Inhibitor.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the inhibitor.
-
-
Possible Cause C: Insufficient Pathway Activation.
-
Solution: Confirm that your chosen stimulus is effectively activating the ASK1 pathway in your cell line. You can do this by measuring the phosphorylation of p38 and JNK in response to the stimulus alone. The level of activation should be robust enough to observe a significant decrease upon inhibitor treatment.
-
-
Possible Cause D: Instability in Culture Media.
-
Solution: For long-term experiments (e.g., over 24 hours), the inhibitor may degrade in the culture medium at 37°C. Consider replacing the medium with freshly prepared this compound every 24-48 hours.
-
Problem 2: I am observing significant cell death or unexpected phenotypes at concentrations where I expect to see specific inhibition.
-
Possible Cause A: Cytotoxicity of the Inhibitor.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo® assay) to determine the concentration at which this compound becomes toxic to your cells. This will help you establish a therapeutic window where you can achieve ASK1 inhibition without significant cell death.
-
-
Possible Cause B: Off-Target Effects.
-
Solution: While this compound (GS-444217) is reported to be selective, high concentrations may inhibit other kinases. For GS-444217, off-target kinases with significantly lower affinity include dual-specificity tyrosine phosphorylation-regulated kinase-1A (DYRK1A) and ribosomal s6 kinase-4 (RSK4). Another ASK1 inhibitor, MSC2032964A, was found to also inhibit CK1δ at higher concentrations.[9] If you suspect off-target effects, consider the following:
-
Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration of this compound that gives you significant inhibition of the ASK1 pathway.
-
Use a structurally different ASK1 inhibitor: Comparing the effects of two different ASK1 inhibitors can help distinguish on-target from off-target effects.
-
Consult kinome profiling data: If available for this compound, review its selectivity profile against a broad panel of kinases.
-
-
Problem 3: I am observing inconsistent results between experiments.
-
Possible Cause A: Variation in Cell Culture Conditions.
-
Solution: Ensure consistency in cell density at the time of treatment, passage number, and serum concentration in the culture medium.
-
-
Possible Cause B: Inconsistent Inhibitor Preparation.
-
Solution: Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Avoid repeated use of diluted solutions.
-
-
Possible Cause C: Variability in Stimulus Preparation and Application.
-
Solution: Ensure that the stimulus is prepared fresh and applied consistently across all experiments. The timing of stimulus and inhibitor treatment should be strictly controlled.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Western Blotting
This protocol describes how to determine the IC50 of this compound in a specific cell line by assessing the inhibition of stimulus-induced p38 phosphorylation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (GS-444217)
-
DMSO
-
Stimulus for ASK1 activation (e.g., H₂O₂, TNF-α)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Inhibitor Treatment: Pre-treat the cells with the different concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the ASK1 stimulus to each well (except for the unstimulated control) and incubate for the optimal time to induce p38 phosphorylation (e.g., 15-30 minutes for H₂O₂).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal. Plot the normalized phospho-p38 signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used). Replace the medium in the wells with the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Data Presentation
| Parameter | This compound (GS-444217) | Reference Inhibitor (MSC2032964A) |
| Biochemical IC50 | 2.87 nM[1] | 93 nM[9] |
| Cellular IC50 | 138 nM[6] | Not Reported |
| Known Off-Targets | DYRK1A, RSK4 | CK1δ (at 4800 nM)[9] |
Visualizations
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. embopress.org [embopress.org]
- 8. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of ASK1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is Apoptosis Signal-regulating Kinase 1 (ASK1) and why is it a therapeutic target?
A1: Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2] ASK1 activation leads to the downstream activation of c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways, which are involved in apoptosis, inflammation, and fibrosis.[2][3][4] Dysregulation of the ASK1 pathway is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH), making it an attractive therapeutic target.[1][5][6]
Q2: I'm observing a phenotype in my cell-based assay that is inconsistent with ASK1 inhibition (e.g., unexpected toxicity, altered cell morphology). Could this be an off-target effect?
A2: Yes, an unexpected or inconsistent phenotype is a primary indicator of potential off-target effects. While many ASK1 inhibitors are designed for selectivity, they can interact with other kinases or cellular proteins, particularly at higher concentrations.[5] These unintended interactions can lead to confounding results that are not directly related to the inhibition of ASK1. It is critical to validate that the observed phenotype is a direct result of on-target ASK1 inhibition.
Q3: My ASK1 inhibitor shows high potency in a biochemical assay but weak activity in my cellular assay. What could be the reason for this discrepancy?
A3: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Michaelis constant (Km) of the kinase. However, intracellular ATP levels are significantly higher (in the millimolar range). For ATP-competitive inhibitors, this high concentration of cellular ATP can outcompete the inhibitor, leading to reduced potency in a cellular context.
-
Cell Permeability and Efflux: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. Additionally, cells can actively pump out the inhibitor through efflux transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Notably, the ASK1 inhibitor selonsertib has been shown to interact with ABCB1 and ABCG2 transporters.
-
Compound Stability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.
Q4: How can I experimentally confirm that my inhibitor is engaging ASK1 within the cell?
A4: Several methods can be used to confirm target engagement in a cellular context:
-
Western Blotting for Phospho-ASK1: You can measure the phosphorylation status of ASK1 at its activation loop (e.g., Thr845) in response to a stimulus (like H₂O₂), with and without your inhibitor. A successful on-target inhibitor should reduce this phosphorylation.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein in real-time using bioluminescence resonance energy transfer (BRET).
Troubleshooting Guide
Problem 1: Unexpected or Inconsistent Phenotypic Results
| Potential Cause | Recommended Troubleshooting Steps |
| Off-target activity of the inhibitor | 1. Perform a dose-response analysis: Determine the IC50 for the observed phenotype and compare it to the IC50 for ASK1 inhibition. A significant discrepancy suggests an off-target effect. 2. Use a structurally distinct ASK1 inhibitor: If a second, structurally different inhibitor targeting ASK1 reproduces the phenotype, it is more likely to be an on-target effect. 3. Consult kinome profiling data: If available, review the selectivity profile of your inhibitor to identify potential off-target kinases that could be responsible for the observed phenotype. |
| Activation of compensatory signaling pathways | 1. Probe for activation of parallel pathways: Inhibition of the ASK1 pathway may lead to the upregulation of other survival pathways (e.g., PI3K/Akt, ERK). Use western blotting to examine the phosphorylation status of key proteins in these pathways. |
| Cell line-specific off-target expression | 1. Characterize the kinome of your cell lines: Different cell lines express different repertoires of kinases. If you observe inconsistent results across cell lines, it may be due to the expression of an off-target in one cell line but not another. |
Problem 2: Unexpected Cell Death or Toxicity
| Potential Cause | Recommended Troubleshooting Steps |
| Inhibition of essential "housekeeping" kinases | 1. Lower the inhibitor concentration: Use the lowest effective concentration that inhibits ASK1 to minimize off-target effects. 2. Review kinome scan data: Check if your inhibitor potently inhibits kinases known to be essential for cell survival. |
| On-target toxicity in a specific cell line | 1. Use a genetic approach: Use siRNA or shRNA to knockdown ASK1 and see if it phenocopies the observed toxicity. If it does, the toxicity is likely on-target. |
| Compound instability or toxic metabolite formation | 1. Assess compound stability: Use techniques like HPLC or LC-MS to determine the stability of your compound in cell culture media over time. |
Quantitative Data Summary of ASK1 Inhibitors
The following table summarizes the available quantitative data for common ASK1 inhibitors. It is important to note that the selectivity of kinase inhibitors is highly dependent on the assay format and the panel of kinases tested.
| Inhibitor | Target | IC50 / pIC50 / KD | Off-Target Kinases |
| Selonsertib (GS-4997) | ASK1 | pIC50 = 8.3 | Interacts with ABCB1 and ABCG2 transporters. Comprehensive kinome scan data with IC50 values is not readily available in the public domain. |
| GS-444217 | ASK1 | IC50 = 2.87 nM; KD = 4.1 nM | DYRK1A (KD = 220 nM), RSK4 (KD = 430 nM)[2] |
| NQDI-1 | ASK1 | Specific inhibitor, but comprehensive quantitative data on a kinase panel is not readily available. | Has been shown to inhibit ASK1 phosphorylation and downstream signaling.[7] |
Key Experimental Protocols
In Vitro ASK1 Kinase Assay (ADP-Glo™ Format)
This protocol outlines the measurement of ASK1 kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant active ASK1 enzyme
-
ASK1 substrate (e.g., recombinant MKK6)
-
ASK1 inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2x kinase reaction buffer.
-
Prepare serial dilutions of the ASK1 inhibitor in the appropriate solvent (e.g., DMSO).
-
Prepare a solution containing the ASK1 enzyme and substrate in 1x kinase reaction buffer.
-
Prepare an ATP solution in 1x kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the ASK1 inhibitor or vehicle control to the wells of the assay plate.
-
Add the ASK1 enzyme/substrate solution to the wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for ASK1 Pathway Activation
This protocol describes the detection of phosphorylated ASK1 and its downstream targets, p38 and JNK, in cell lysates.
Materials:
-
Cell culture reagents
-
ASK1 activator (e.g., H₂O₂, Sorbitol)
-
ASK1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ASK1 (Thr845), anti-total ASK1, anti-phospho-p38 (Thr180/Tyr182), anti-total p38, anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with the ASK1 inhibitor or vehicle for the desired time (e.g., 1 hour).
-
Stimulate the cells with an ASK1 activator for a specific duration (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal.
-
Visualizations
Caption: The ASK1 signaling pathway is activated by various stress stimuli.
Caption: A general experimental workflow for validating ASK1 inhibitors.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. GS-444217 | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 6. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Small Molecule Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule kinase inhibitors. The information is designed to directly address specific issues that may be encountered during experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common problems encountered with small molecule kinase inhibitors?
-
How can I differentiate between on-target and off-target effects of my kinase inhibitor?
-
My kinase inhibitor is not showing any effect in my cellular assay. What are the possible reasons?
-
I'm observing unexpected toxicity with my kinase inhibitor. What should I do?
-
How can I overcome solubility issues with my kinase inhibitor?
-
-
Troubleshooting Guides
-
Guide 1: Investigating and Mitigating Off-Target Effects
-
Guide 2: Addressing Acquired Resistance in Cell Culture Models
-
Guide 3: Managing Poor Solubility and Stability
-
Guide 4: Interpreting Unexpected Western Blot Results
-
-
Experimental Protocols
-
Protocol 1: In Vitro Kinase Activity Assay (Radiometric Filter Binding Assay)
-
Protocol 2: Western Blot Analysis of Phosphorylated Proteins
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered with small molecule kinase inhibitors?
A1: Researchers often face several challenges when working with small molecule kinase inhibitors. The most common issues include:
-
Off-target effects: Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors can bind to multiple kinases, leading to unintended biological consequences.[1]
-
Acquired resistance: Cancer cells can develop resistance to kinase inhibitors over time through various mechanisms, such as secondary mutations in the target kinase or activation of bypass signaling pathways.[2][3]
-
Poor solubility and stability: Many kinase inhibitors are lipophilic and have low aqueous solubility, which can lead to precipitation in cell culture media and affect experimental reproducibility.[4][5]
-
Toxicity: Off-target effects or even on-target inhibition in non-cancerous cells can lead to cellular toxicity, confounding experimental results.[6][7]
Q2: How can I differentiate between on-target and off-target effects of my kinase inhibitor?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:
-
Use a structurally distinct inhibitor: If a second, structurally different inhibitor targeting the same kinase produces the same phenotype, it is more likely to be an on-target effect.[8]
-
Perform a rescue experiment: Overexpressing a drug-resistant mutant of the target kinase should rescue the on-target phenotype but not the off-target effects.
-
Knockdown or knockout of the target: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase should mimic the on-target effects of the inhibitor. If the inhibitor still produces the phenotype in the absence of the target, it is likely an off-target effect.[8]
-
Dose-response analysis: Correlate the inhibitor concentration required to produce the cellular phenotype with its biochemical IC50 for the target kinase. A large discrepancy may suggest off-target effects.[9]
-
Kinase profiling: Screen the inhibitor against a large panel of kinases to identify potential off-target interactions.[8][9]
Q3: My kinase inhibitor is not showing any effect in my cellular assay. What are the possible reasons?
A3: Several factors could contribute to a lack of inhibitor efficacy in a cellular assay:
-
Compound inactivity: The inhibitor itself may be inactive due to degradation or improper storage.
-
Low cell permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Insufficient concentration or treatment time: The concentration of the inhibitor or the duration of the treatment may be too low to achieve significant target inhibition.
-
Inactive target kinase: The target kinase may not be active in the chosen cell line or under the specific experimental conditions.
-
Cellular efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Rapid metabolism: The inhibitor may be quickly metabolized by the cells into an inactive form.
Q4: I'm observing unexpected toxicity with my kinase inhibitor. What should I do?
A4: Unexpected toxicity can be a significant issue. Here's how to approach it:
-
Perform a dose-response curve for cytotoxicity: Determine the concentration at which the inhibitor becomes toxic to your cells.
-
Compare cytotoxicity with on-target inhibition: If the toxic concentration is much higher than the concentration required for on-target inhibition, the toxicity may be due to off-target effects.
-
Test in different cell lines: Compare the toxicity profile in cell lines that express the target kinase versus those that do not.
-
Assess apoptosis or necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death.
-
Consult kinome profiling data: Check if your inhibitor potently inhibits kinases known to be essential for cell survival.[9]
Q5: How can I overcome solubility issues with my kinase inhibitor?
A5: Poor solubility is a common hurdle. Here are some strategies to improve it for in vitro assays:
-
Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final solvent concentration is low (typically <1%) to avoid affecting your assay.[4]
-
pH adjustment: If your inhibitor has an ionizable group, adjusting the pH of the buffer can significantly increase its solubility.[4]
-
Use of excipients: Molecules like cyclodextrins can encapsulate hydrophobic compounds and increase their aqueous solubility.[4]
-
Sonication: Brief sonication can help to dissolve small particles and aggregates.[4]
-
Test alternative formulations: For more challenging compounds, techniques like creating solid dispersions with polymers (e.g., PEG, PVP) can be explored.[4]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Off-Target Effects
This guide provides a systematic approach to identifying and addressing potential off-target effects of small molecule kinase inhibitors.
| Observation | Potential Cause | Recommended Action |
| Phenotype observed at concentrations significantly different from the on-target IC50. | The phenotype is likely due to an off-target effect. | Use a structurally distinct inhibitor for the same target to see if the phenotype is reproduced.[8] |
| A structurally distinct inhibitor for the same target does not produce the same phenotype. | The original inhibitor has off-target effects. | Perform a rescue experiment with a drug-resistant mutant of the intended target. |
| The phenotype is not rescued by a drug-resistant mutant of the intended target. | The phenotype is unequivocally due to an off-target effect. | Use kinase profiling to identify potential off-targets.[8][9] |
| Kinase profiling identifies potent off-target kinases. | The observed phenotype may be due to inhibition of these off-targets. | Validate the involvement of the identified off-targets using specific inhibitors or genetic knockdown. |
Guide 2: Addressing Acquired Resistance in Cell Culture Models
This guide outlines steps to investigate and characterize acquired resistance to kinase inhibitors in vitro.
| Problem | Possible Cause | Troubleshooting Steps |
| Cells initially sensitive to the inhibitor become resistant after prolonged culture. | On-target alterations: Secondary mutations in the kinase domain or amplification of the target gene.[2][3] | 1. Sequence the target kinase gene: Identify potential resistance mutations. 2. Assess target gene copy number: Use qPCR or FISH to check for amplification. |
| Off-target alterations: Activation of bypass signaling pathways or histological transformation.[2][3] | 1. Profile signaling pathways: Use phospho-protein arrays or western blotting to look for upregulation of alternative pathways. 2. Examine cell morphology and markers: Assess for changes indicative of a different cell type. |
Guide 3: Managing Poor Solubility and Stability
This guide provides practical solutions for dealing with kinase inhibitors that have low aqueous solubility.
| Problem | Possible Cause | Solution |
| Compound precipitates when diluted from DMSO stock into aqueous buffer. | The inhibitor has low aqueous solubility. | 1. Optimize DMSO concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[5] 2. Adjust pH: If the compound has an ionizable group, changing the buffer pH can increase solubility.[4] 3. Use co-solvents: In some cases, small amounts of other organic solvents like ethanol can be used.[4] 4. Add excipients: Cyclodextrins can form inclusion complexes with the inhibitor, increasing its solubility.[4] |
| Inhibitor is unstable in solution over time. | The compound is degrading. | 1. Prepare fresh solutions: Make fresh dilutions from a frozen stock for each experiment. 2. Assess stability: Use analytical methods like HPLC to determine the stability of the inhibitor in your assay buffer over the course of the experiment. 3. Store properly: Store stock solutions at -80°C and protect from light if the compound is light-sensitive. |
Guide 4: Interpreting Unexpected Western Blot Results
This guide helps troubleshoot common issues when analyzing protein phosphorylation with western blotting after kinase inhibitor treatment.
| Observation | Potential Cause | Recommended Action |
| No decrease in phosphorylation of the target's direct substrate. | 1. Ineffective inhibitor concentration. 2. Inhibitor is not cell-permeable. 3. The target kinase is not active in the cell line. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm cell permeability using a cellular target engagement assay like CETSA. 3. Verify the expression and basal activity of the target kinase in your cell line. |
| Phosphorylation of a downstream component in a parallel pathway is affected. | The inhibitor has an off-target in that parallel pathway. | 1. Consult your kinase profiling data to identify potential off-targets in the affected pathway. 2. Use a specific inhibitor for the suspected off-target to confirm this finding. |
| Increased phosphorylation of an upstream kinase in the same pathway. | Inhibition of the target kinase is disrupting a negative feedback loop. | This can be a valid biological observation. Map the signaling pathway to understand potential feedback mechanisms. |
| High background on the western blot. | 1. Blocking is insufficient. 2. Antibody concentration is too high. 3. Washing is inadequate. | 1. For phospho-antibodies, use 5% BSA in TBST for blocking, not milk, as milk contains phosphoproteins.[10] 2. Titrate the primary and secondary antibody concentrations. 3. Increase the number and duration of washes.[11] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Radiometric Filter Binding Assay)
This protocol describes a method to measure the activity of a purified kinase and the potency of an inhibitor.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Kinase inhibitor
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mix containing kinase reaction buffer, substrate peptide, and the purified kinase.
-
Add the kinase inhibitor at various concentrations to the reaction mix. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Allow the filter paper to dry.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Plot the remaining kinase activity against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phosphorylated Proteins
This protocol details the steps to assess the phosphorylation status of a protein in cells treated with a kinase inhibitor.[10][11]
Materials:
-
Cell culture reagents
-
Kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with the kinase inhibitor at the desired concentrations and for the appropriate duration.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a kinase inhibitor is binding to its intended target within a cellular context.[12][13]
Materials:
-
Cell culture reagents
-
Kinase inhibitor
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blot reagents
Procedure:
-
Treat cultured cells with the kinase inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by western blotting.
-
A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
Signaling Pathway Diagrams
EGFR Signaling Pathway
BCR-ABL Signaling Pathway
BRAF-MEK-ERK Signaling Pathway
References
- 1. Encountering unpredicted off-target effects of pharmacological inhibitors | The Journal of Biochemistry | Oxford Academic [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in ASK1 Inhibition Experiments
Welcome to the technical support center for researchers working with Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My ASK1 inhibitor is not reducing apoptosis as expected. What are the possible reasons?
A1: Several factors could contribute to the lack of an anti-apoptotic effect with your ASK1 inhibitor. Here are some key possibilities to investigate:
-
Cell-Type Specificity: The role of ASK1 in apoptosis can be cell-type dependent.[1] In most nucleated cells, ASK1 activation leads to apoptosis.[1] However, in some contexts, ASK1 can promote cell proliferation, such as in gastric cancer.[2] It is crucial to verify the specific role of ASK1 in your experimental cell line.
-
Alternative Apoptotic Pathways: Cells can activate redundant or alternative apoptotic pathways that are independent of ASK1. Even with effective ASK1 inhibition, these pathways can still lead to cell death.
-
Inhibitor Potency and Dose: The concentration of the inhibitor may be insufficient to fully block ASK1 activity. Conversely, very high concentrations might induce off-target effects that could be pro-apoptotic.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
ASK1-Independent JNK/p38 Activation: While ASK1 is a major upstream activator of JNK and p38 MAPKs, other MAP3Ks can also activate these pathways in response to cellular stress.[4] Therefore, even with ASK1 inhibited, JNK and p38 could still be activated and promote apoptosis.
-
Incomplete Inhibition of Sustained Activation: ASK1's pro-apoptotic effects are often linked to sustained, rather than transient, activation of JNK/p38.[4] Your inhibitor might be effective at blocking initial activation but may not prevent a prolonged, low-level activation that is sufficient to trigger apoptosis.
Q2: I'm observing a decrease in p38 phosphorylation but not JNK phosphorylation (or vice versa) after treatment with my ASK1 inhibitor. Is this normal?
A2: Yes, this can be a normal observation. The signaling downstream of ASK1 is not always a simple linear pathway and can exhibit cell-type and stimulus-specific differences.
-
Differential Downstream Signaling: In some cell types, ASK1 may preferentially signal through one downstream pathway over the other. For example, in endothelial cells, ASK1 inhibition was shown to impair LPS-induced JNK phosphorylation but had no effect on p38 phosphorylation.[3][5]
-
Stimulus-Specific Activation: The nature of the stress stimulus can influence which downstream MAPK is predominantly activated by ASK1. For instance, TNF-α-induced ASK1 activation can lead to the activation of both JNK and p38 cascades.[6]
-
Off-Target Effects of the Inhibitor: While less common with highly specific inhibitors, it's possible that at certain concentrations, the inhibitor has off-target effects on other kinases that might influence the JNK or p38 pathways independently of ASK1.
Q3: My ASK1 inhibitor is showing toxicity at higher concentrations. How can I be sure the observed effects are due to ASK1 inhibition and not off-target toxicity?
A3: Distinguishing between on-target and off-target effects is critical. Here are several strategies to address this:
-
Use Multiple Inhibitors: Employing a second, structurally distinct ASK1 inhibitor should produce similar biological effects if they are genuinely due to ASK1 inhibition.
-
Genetic Knockdown/Knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ASK1 expression. If the phenotype observed with the inhibitor is recapitulated in ASK1-deficient cells, it strongly suggests an on-target effect.[4]
-
Dose-Response Analysis: A hallmark of a specific inhibitor is a clear dose-response relationship for its biological effect that correlates with the inhibition of its target. Off-target toxicity often appears at higher concentrations and may not follow a typical sigmoidal dose-response curve.
-
Rescue Experiments: If possible, overexpressing a constitutively active or inhibitor-resistant mutant of ASK1 could rescue the phenotype caused by the inhibitor, confirming the on-target effect.
-
Assess Downstream Targets: Correlate the phenotypic observations with the specific inhibition of downstream targets of ASK1, such as the phosphorylation of JNK and p38. The effective concentration range for the phenotype should align with the concentration range for target inhibition.
Troubleshooting Guides
Problem 1: Inconsistent Western Blot Results for Phospho-ASK1 (Thr845)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Abundance of Phospho-ASK1 | Increase the amount of protein loaded onto the gel.[7] Use a positive control, such as cells treated with a known ASK1 activator like H₂O₂ or TNF-α, to ensure the antibody is working.[8] Consider immunoprecipitating ASK1 before running the Western blot to enrich for the protein. |
| Phosphatase Activity | Prepare cell lysates quickly on ice and include phosphatase inhibitors in your lysis buffer. |
| Antibody Issues | Ensure you are using an antibody validated for the specific application (Western blot) and species you are working with. Titrate the primary antibody concentration to find the optimal dilution.[7] Store antibodies according to the manufacturer's instructions. |
| Poor Protein Transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[9] Optimize transfer conditions (time, voltage) for a protein of ASK1's size (~155 kDa). |
| High Background | Optimize blocking conditions (e.g., use 5% BSA instead of milk, increase blocking time).[7] Ensure adequate washing steps to remove unbound antibodies.[9] |
Problem 2: Cell Viability Assays (e.g., MTT, WST) Show Increased Cell Death with ASK1 Inhibitor
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor Off-Target Effects | As mentioned in FAQ Q3, use a lower concentration of the inhibitor, test a second inhibitor, and use genetic knockdown as a control. Some ASK1 inhibitors have been noted to have off-target effects at higher concentrations.[3][10] |
| Paradoxical ASK1 Function | In certain cancer cell types, ASK1 may act as a tumor suppressor, and its inhibition could paradoxically promote proliferation or survival.[2] Research the role of ASK1 in your specific cell model. |
| Inhibitor-Induced Stress | The inhibitor itself or its solvent (e.g., DMSO) might be inducing a cellular stress response that leads to cell death through an ASK1-independent pathway. Run appropriate vehicle controls. |
| Induction of Platelet Apoptosis | In platelets, ASK1 inhibition has been shown to trigger apoptosis, which could lead to thrombocytopenia in vivo.[11] This is a specific consideration for studies involving platelets. |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts in ASK1 signaling and a typical experimental workflow for testing ASK1 inhibitors.
Caption: Simplified ASK1 signaling pathway.
Caption: General workflow for testing ASK1 inhibitors.
Experimental Protocols
Immunoprecipitation Kinase Assay for ASK1 Activity
This protocol is for assessing the specific kinase activity of ASK1 from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-ASK1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[12]
-
Recombinant, kinase-dead substrate (e.g., GST-MKK6(K82A))
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay kit (Promega) if not using radioactivity
Procedure:
-
Cell Lysis: Lyse treated and control cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-ASK1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binders.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the MKK6 substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer (for radioactive assay) or according to the ADP-Glo™ protocol.
-
-
Detection:
-
Radioactive Method: Run the samples on an SDS-PAGE gel, transfer to a membrane, and expose to autoradiography film to detect the phosphorylated substrate.
-
ADP-Glo™ Method: Follow the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.[12]
-
Western Blotting for ASK1 Pathway Activation
This protocol outlines the steps for detecting the phosphorylation status of ASK1 and its downstream targets.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ASK1(Thr845), anti-total ASK1, anti-p-p38, anti-total p38, anti-p-JNK, anti-total JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration.
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. The Function of ASK1 in Sepsis and Stress-Induced Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 inhibits proliferation and migration of lung cancer cells via inactivating TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis signal-regulating kinase 1 (ASK1) inhibition reduces endothelial cytokine production without improving permeability after toll-like receptor 4 (TLR4) challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Activation of apoptosis signal-regulating kinase 1 by the stress-induced activating phosphorylation of pre-formed oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
- 11. ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.es [promega.es]
Technical Support Center: Minimizing Cytotoxicity of ASK1-IN-1 in Primary Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the ASK1 inhibitor, ASK1-IN-1, in primary cell cultures while minimizing potential cytotoxicity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a key component of the MAPK signaling pathway that becomes activated in response to various cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 triggers a downstream cascade involving the phosphorylation of MKK3/6 and MKK4/7, which in turn activate p38 MAPK and JNK.[3] Prolonged activation of these pathways can lead to apoptosis (programmed cell death) and inflammation.[4] this compound works by inhibiting the kinase activity of ASK1, thereby blocking the downstream signaling that leads to stress-induced apoptosis and inflammation.[5]
Q2: What are the known IC50 values for this compound?
A2: this compound has a biochemical IC50 of 21 nM and a cellular IC50 of 138 nM.[5] It is important to note that the effective concentration can vary depending on the primary cell type and experimental conditions.
Q3: What is the recommended starting concentration for this compound in primary cell experiments?
A3: Due to the heightened sensitivity of primary cells, it is recommended to start with a concentration range below the reported cellular IC50. A good starting point for a dose-response experiment would be from 10 nM to 1 µM.[6] The optimal concentration should be empirically determined for each primary cell type and experimental endpoint.
Q4: What is the solubility and stability of this compound in cell culture media?
A4: According to available data, this compound is reported to be insoluble or only slightly soluble in DMSO and ethanol at concentrations above 1 mg/mL.[5] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the culture medium to the final working concentration. Ensure the final DMSO concentration in the culture is kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[6][7] The stability of this compound in culture media at 37°C over extended periods has not been widely reported; therefore, for long-term experiments (over 24 hours), it is advisable to replace the medium with freshly prepared inhibitor.
Q5: What are the potential off-target effects of this compound?
A5: this compound has been described as "moderately selective" after being profiled against a panel of 468 kinases.[5] While specific off-target interactions are not publicly detailed, researchers should be aware that at higher concentrations, off-target effects are more likely and can contribute to cytotoxicity.[8] It is recommended to use the lowest effective concentration and, if possible, validate key findings with a structurally different ASK1 inhibitor.
Troubleshooting Guides
This section addresses common issues encountered when using this compound in primary cell cultures.
Problem 1: Excessive cell death is observed even at low concentrations of this compound.
| Possible Cause | Solution |
| High Sensitivity of Primary Cells: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[6] | Perform a comprehensive dose-response experiment starting from a very low concentration range (e.g., 1-10 nM) to determine the non-toxic concentration range for your specific primary cell type. |
| Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, even at low concentrations.[7] | Ensure the final DMSO concentration in your culture medium is as low as possible, ideally not exceeding 0.1%. Run a vehicle control (medium with the same final DMSO concentration but without this compound) to assess solvent toxicity. |
| Sub-optimal Primary Cell Health: Primary cells are more susceptible to stress from isolation, culture, and passaging. | Use low-passage primary cells and ensure they are healthy and in the exponential growth phase before treatment. Handle cells gently during passaging to minimize mechanical stress. |
| Inhibitor Precipitation: Due to its limited solubility, this compound may precipitate out of the solution at the working concentration, and these precipitates can be cytotoxic. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different dilution method. |
Problem 2: No significant inhibition of ASK1 activity is observed at non-toxic concentrations.
| Possible Cause | Solution |
| Insufficient Inhibitor Concentration: The non-toxic concentrations used may be too low to effectively inhibit ASK1 in your specific primary cell type. | Gradually increase the concentration of this compound in your dose-response experiment. It is crucial to find a balance between efficacy and toxicity. |
| Inhibitor Degradation: this compound may not be stable in the culture medium at 37°C for the duration of your experiment. | For experiments longer than 24 hours, consider replenishing the medium with fresh this compound every 24-48 hours. |
| Low ASK1 Expression or Activity: The primary cells you are using may have low endogenous expression or activation of ASK1, making it difficult to observe the effects of inhibition. | Confirm the expression and activation of ASK1 and its downstream targets (p-p38, p-JNK) in your primary cells using Western blotting before and after stimulation with a known ASK1 activator (e.g., H₂O₂ or TNF-α). |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Solution |
| Variability in Primary Cell Cultures: Primary cells from different donors or at different passage numbers can exhibit significant variability. | Use primary cells from the same donor and at a consistent, low passage number for a set of experiments. Standardize cell seeding density and culture conditions. |
| Inhibitor Stock Instability: Repeated freeze-thaw cycles of the DMSO stock solution can lead to inhibitor degradation. | Aliquot the this compound stock solution upon receipt and store at -80°C to minimize freeze-thaw cycles.[5] |
| Assay Variability: Inconsistent timing or execution of the experimental protocol. | Standardize all steps of the experimental protocol, including incubation times, reagent concentrations, and measurement procedures. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Apoptosis Signal-regulating Kinase 1 (ASK1) | [5] |
| Biochemical IC50 | 21 nM | [5] |
| Cellular IC50 | 138 nM | [5] |
| Solubility (DMSO) | < 1 mg/mL | [5] |
| Solubility (Ethanol) | < 1 mg/mL | [5] |
| Storage of Stock Solution | -80°C (2 years), -20°C (1 year) | [5] |
Table 2: Recommended Concentration Ranges for Troubleshooting this compound Cytotoxicity
| Experiment | Concentration Range | Purpose |
| Initial Dose-Response | 1 nM - 10 µM | To determine the IC50 for cytotoxicity and the optimal working concentration. |
| Low-Toxicity Range Finding | 1 nM - 100 nM | For highly sensitive primary cells. |
| Efficacy Testing | 50 nM - 500 nM | Based on cellular IC50, to confirm on-target effects. |
| Vehicle Control (DMSO) | ≤ 0.1% | To assess solvent toxicity. |
Experimental Protocols
1. Protocol for Determining the Optimal Non-Toxic Concentration of this compound using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is designed to quantify cell membrane damage by measuring the release of LDH from damaged cells.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Vehicle control (100% DMSO)
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Serial Dilutions: Prepare serial dilutions of this compound in complete cell culture medium. A common starting point is a 10-point, 2-fold dilution series starting from 10 µM down to approximately 20 nM. Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Controls:
-
Spontaneous LDH Release: Wells with cells treated with medium only.
-
Maximum LDH Release: Wells with cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium Background: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
LDH Measurement: 45 minutes before the end of the incubation, add lysis buffer to the "Maximum LDH Release" wells. Following incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
2. Protocol for Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Primary cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After treatment with this compound, gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation buffer to minimize membrane damage.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Protocol for Detecting Caspase-3/7 Activation
This assay measures the activity of key executioner caspases in apoptosis.
-
Materials:
-
Primary cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed primary cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: At the end of the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds to 2 minutes.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Mandatory Visualization
Caption: ASK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity of this compound.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Activation mechanisms of ASK1 in response to various stresses and its significance in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
Technical Support Center: Navigating Kinase Inhibitor Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you identify and avoid common artifacts in kinase inhibitor cell viability assays, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible IC50 values | Cell Seeding Variability: Uneven cell distribution in microplate wells. | - Ensure a homogenous single-cell suspension before seeding. - Use consistent pipetting techniques. - Consider using an automated cell dispenser for high-throughput screening. |
| Edge Effects: Increased evaporation in the outer wells of the microplate, leading to concentrated compound levels. | - Avoid using the outermost wells for experimental samples. - Fill outer wells with sterile PBS or media to create a humidity barrier. | |
| Inconsistent Incubation Times: Variations in compound treatment or assay reagent incubation periods. | - Adhere to a strict and consistent incubation schedule for all plates. | |
| Discrepancy between Biochemical and Cellular Assay Potency | High Intracellular ATP Concentration: Biochemical assays often use ATP concentrations near the kinase's Km, while intracellular ATP levels are significantly higher (millimolar range), leading to competitive inhibition. | - Perform biochemical assays at ATP concentrations that mimic physiological levels (e.g., 1 mM) to better predict cellular activity. - Utilize cell-based target engagement assays (e.g., NanoBRET™, CETSA) to confirm inhibitor binding in a cellular environment. |
| Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. | - Evaluate the physicochemical properties of the inhibitor (e.g., lipophilicity, molecular weight). - If permeability is low, consider medicinal chemistry efforts to improve compound properties. | |
| Inhibitor Efflux: Active transport of the inhibitor out of the cell by efflux pumps (e.g., P-glycoprotein). | - Test for inhibitor efflux using cell lines with known efflux pump expression or by using efflux pump inhibitors. | |
| Unexpected Cell Toxicity or Off-Target Effects | Inhibition of "Housekeeping" Kinases: The inhibitor may affect kinases essential for normal cell survival. | - Perform a kinome-wide selectivity screen to identify potential off-target interactions. - Compare the effects of structurally distinct inhibitors targeting the same kinase to differentiate on-target from off-target toxicity. |
| Activation of Compensatory Signaling Pathways: Inhibition of one pathway can lead to the upregulation of alternative survival pathways. | - Probe for the activation of known compensatory pathways (e.g., p-Akt, p-STAT3) via Western blotting. - Consider combination therapy approaches by co-treating with an inhibitor of the activated compensatory pathway. | |
| Caspase-Independent Cell Death: Some kinase inhibitors can induce cell death through mechanisms that do not involve caspase activation, which may not be detected by all apoptosis assays. | - Utilize assays that measure caspase-independent cell death markers (e.g., AIF or endonuclease G release). - Employ viability assays that are not dependent on a specific cell death pathway, such as ATP-based assays (e.g., CellTiter-Glo®). | |
| Assay-Specific Artifacts (e.g., MTT Assay) | Direct Interference with MTT Reduction: The chemical properties of the inhibitor may directly reduce the MTT reagent, leading to a false-positive signal for cell viability. | - Run a control experiment with the inhibitor in cell-free media containing MTT to check for direct reduction. - Use an alternative viability assay that is less susceptible to chemical interference, such as CellTiter-Glo® (ATP measurement) or a direct cell counting method (e.g., Trypan Blue exclusion). |
| Alteration of Cellular Metabolism: The inhibitor may alter the metabolic state of the cells, affecting their ability to reduce MTT without directly impacting viability. | - Supplement tetrazolium salt-based assays with non-metabolic methods to confirm results. | |
| Compound Solubility and Stability Issues | Precipitation in Culture Medium: Poor aqueous solubility of the inhibitor can lead to inaccurate dosing and results. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and ensure the final solvent concentration in the medium is low (<0.5%) to avoid cytotoxicity. - Visually inspect for precipitation under a microscope at different time points. |
| Compound Degradation: The inhibitor may be unstable in the cell culture medium over the course of the experiment. | - Assess compound stability using analytical methods like HPLC or LC-MS/MS to measure the concentration of the parent compound over time. |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about artifacts in kinase inhibitor cell viability assays.
Q1: My kinase inhibitor shows high potency in an enzymatic assay but is much weaker in my cell-based viability assay. What is the most likely reason for this?
A1: The most common reason for this discrepancy is the difference in ATP concentration between the two assays. Biochemical assays are often performed at low ATP concentrations, close to the Km of the kinase, which makes it easier for an ATP-competitive inhibitor to bind. In contrast, the intracellular ATP concentration in viable cells is in the millimolar range, which is significantly higher. This high level of endogenous ATP can outcompete the inhibitor for binding to the target kinase, resulting in a lower apparent potency in cellular assays.
Q2: I'm observing a high degree of variability in my 96-well plate viability assay, particularly between the inner and outer wells. What's causing this and how can I fix it?
A2: This phenomenon is commonly referred to as the "edge effect" and is primarily caused by the evaporation of media from the wells along the edges of the plate. This evaporation concentrates the inhibitor and other media components, leading to altered cell growth and skewed results. To mitigate this, you can fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to act as a humidity barrier. It is also good practice to avoid using the outermost wells for your experimental samples.
Q3: Can my kinase inhibitor directly interfere with my MTT assay and give me a false result?
A3: Yes, this is a well-documented artifact. Some chemical compounds, including certain kinase inhibitors, have reducing properties that can directly convert the MTT tetrazolium salt into formazan crystals, independent of cellular metabolic activity. This leads to an overestimation of cell viability. To rule this out, you should always run a control experiment where you add your inhibitor to cell-free media containing MTT. If a color change occurs, your inhibitor is directly interfering with the assay, and you should use an alternative viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or one that involves direct cell counting.
Q4: What are "off-target" effects, and how can I determine if my inhibitor is causing them?
A4: Off-target effects occur when a kinase inhibitor binds to and inhibits kinases other than its intended target. Since many kinases share structural similarities in their ATP-binding pockets, off-target inhibition is a common issue. These unintended interactions can lead to unexpected cellular toxicities or confound the interpretation of your results. The most comprehensive way to identify off-target effects is to perform a kinome-wide profiling study, which screens your inhibitor against a large panel of kinases.
Q5: My inhibitor is supposed to induce apoptosis, but I'm not seeing significant caspase activation. Does this mean my inhibitor is not working?
A5: Not necessarily. While many kinase inhibitors induce apoptosis through caspase-dependent pathways, some can trigger caspase-independent cell death (CICD). CICD is a regulated form of cell death that proceeds without the activation of executioner caspases. It can be mediated by other proteases like cathepsins and calpains, or through the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF) from the mitochondria. To investigate this, you can use a pan-caspase inhibitor (like z-VAD-fmk) to see if it blocks cell death. If cell death still occurs, it is likely caspase-independent. You can then measure markers of CICD, such as AIF nuclear translocation.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the kinase inhibitor in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Kinase Levels
This protocol describes how to assess the on-target effect of a kinase inhibitor by measuring the phosphorylation status of its downstream substrate.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 4-24 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of the kinase inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated target and the total target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Figure 1. Key considerations and workflow for troubleshooting kinase inhibitor assays.
Figure 2. Simplified MAPK/ERK signaling pathway with an example of kinase inhibitor action.
Figure 3. Experimental workflow for a typical MTT cell viability assay.
How to confirm ASK1 pathway activation before inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming Apoptosis Signal-regulating Kinase 1 (ASK1) pathway activation prior to inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of ASK1 pathway activation?
A1: Activation of the ASK1 pathway is primarily indicated by a series of phosphorylation events. The key markers to assess are:
-
Phosphorylation of ASK1 itself: Increased phosphorylation at Threonine 845 (Thr845) in the activation loop is a direct marker of ASK1 activation.[1] Conversely, dephosphorylation at Serine 967 (Ser967), which facilitates the dissociation of the inhibitory 14-3-3 protein, is also indicative of activation. Phosphorylation at Serine 83 (Ser83) by Akt can attenuate ASK1 activity, so a decrease at this site can also suggest activation in certain contexts.
-
Phosphorylation of downstream kinases: ASK1 is a MAP3K that, upon activation, phosphorylates and activates MAP2Ks, specifically MKK4 and MKK3/6.[1][2] Subsequently, these MAP2Ks phosphorylate and activate the MAPKs, JNK and p38.[1][3] Therefore, increased phosphorylation of JNK and p38 is a reliable downstream indicator of ASK1 pathway activation.[1][3]
Q2: What are common positive controls to induce ASK1 pathway activation in cell culture?
A2: To confirm that your experimental system is capable of activating the ASK1 pathway, it is crucial to use appropriate positive controls. Commonly used stimuli include:
-
Oxidative stress inducers: Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress and robustly activate ASK1.[4] Typical concentrations range from 0.1 mM to 10 mM, with incubation times varying from 5 minutes to several hours.[4][5]
-
Inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) is a potent activator of the ASK1 pathway.[1][4] Effective concentrations are typically in the range of 10 ng/mL to 100 ng/mL.[4][6]
-
Endoplasmic Reticulum (ER) stress inducers: Agents such as tunicamycin or thapsigargin can also be used to induce ER stress and subsequently activate ASK1.
Q3: How can I directly measure the kinase activity of ASK1?
A3: Direct measurement of ASK1 kinase activity can be achieved through in vitro kinase assays.[2] This typically involves immunoprecipitating ASK1 from cell lysates and then incubating the immunoprecipitate with a known substrate (e.g., a recombinant inactive MKK6) and ATP (often radiolabeled [γ-³²P]ATP or as part of a luminescence-based assay).[7] The amount of phosphorylated substrate is then quantified to determine ASK1 kinase activity. Several commercial kits are available for this purpose, which often utilize luminescence-based detection of ADP production.[2]
Troubleshooting Guides
Western Blotting for Phosphorylated ASK1 and Downstream Targets
Issue: Weak or No Signal for Phospho-ASK1 (Thr845)
| Possible Cause | Troubleshooting Steps |
| Insufficient ASK1 Activation | - Confirm that your stimulus (e.g., H₂O₂, TNF-α) is active and used at an appropriate concentration and incubation time. - Include a positive control cell line or treatment known to induce strong ASK1 activation. |
| Phosphatase Activity | - Prepare cell lysates with buffers containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). - Keep samples on ice or at 4°C throughout the preparation process.[8] |
| Low Protein Abundance | - Increase the amount of total protein loaded onto the gel. - Consider enriching for ASK1 via immunoprecipitation prior to Western blotting. |
| Inefficient Antibody Binding | - Optimize the primary antibody concentration; perform a titration to find the optimal dilution. - Increase the primary antibody incubation time (e.g., overnight at 4°C).[8] - Ensure the antibody is validated for Western blotting and specific for the phosphorylated form of the protein. |
| Poor Protein Transfer | - Verify successful transfer by staining the membrane with Ponceau S after transfer. - Optimize transfer conditions (time, voltage) for a large protein like ASK1 (~155 kDa). |
Issue: High Background on Western Blot
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature). - For phospho-antibodies, use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[8] |
| Antibody Concentration Too High | - Decrease the concentration of the primary or secondary antibody. |
| Insufficient Washing | - Increase the number and duration of washes after antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
Experimental Protocols
Protocol 1: Western Blot Analysis of ASK1 Pathway Activation
This protocol describes the detection of phosphorylated ASK1 (Thr845) and phosphorylated p38 MAPK as a downstream indicator of pathway activation.
1. Cell Lysis and Protein Quantification: a. Treat cells with the desired stimulus (e.g., 1 mM H₂O₂ for 30 minutes). b. Wash cells twice with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting: a. Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes. b. Load samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-ASK1 Thr845, rabbit anti-phospho-p38 MAPK) diluted in 5% BSA/TBST overnight at 4°C. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST. i. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. j. To confirm equal loading, strip the membrane and re-probe with antibodies against total ASK1 and total p38.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect ASK1-TRAF2 Interaction
This protocol is for confirming the interaction between ASK1 and one of its activators, TRAF2, which is expected to increase upon stimulation.
1. Cell Lysis: a. Lyse cells using a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease and phosphatase inhibitors. b. Follow steps 1d-1g from the Western Blot protocol.
2. Immunoprecipitation: a. Pre-clear the lysate by adding protein A/G agarose beads for 30 minutes at 4°C on a rotator. b. Centrifuge and transfer the supernatant to a new tube. c. Add 2-4 µg of anti-ASK1 antibody or a negative control IgG to the pre-cleared lysate. d. Incubate for 2 hours to overnight at 4°C on a rotator. e. Add 20-30 µL of protein A/G agarose beads and incubate for another 1-2 hours at 4°C. f. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. g. Carefully remove the supernatant. h. Wash the beads three to five times with ice-cold lysis buffer.
3. Elution and Analysis: a. After the final wash, aspirate the supernatant. b. Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins. c. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. d. Perform Western blotting as described in Protocol 1, probing for TRAF2 and ASK1. An increase in the amount of TRAF2 pulled down with ASK1 upon stimulation confirms the activation-associated interaction.
Protocol 3: In Vitro Kinase Assay for ASK1 Activity
This protocol provides a general workflow for measuring ASK1 kinase activity using an immunoprecipitation-based kinase assay.
1. Immunoprecipitation of ASK1: a. Lyse cells and quantify protein as described in the Co-IP protocol. b. Immunoprecipitate endogenous ASK1 as described in steps 2a-2h of the Co-IP protocol.
2. Kinase Reaction: a. After the final wash, resuspend the beads in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂). b. Add 1 µg of a recombinant inactive MKK6 (as a substrate) and 200 µM ATP to the reaction mixture. c. Incubate at 30°C for 30 minutes with gentle agitation. d. Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
3. Analysis: a. Separate the reaction products by SDS-PAGE. b. Perform a Western blot and probe with an antibody specific for phosphorylated MKK6. An increased signal in samples from stimulated cells indicates higher ASK1 kinase activity.
Quantitative Data Summary
Table 1: Common Stimuli for ASK1 Activation
| Stimulus | Cell Type | Concentration | Incubation Time | Expected Outcome |
| Hydrogen Peroxide (H₂O₂) | HEK293, MEFs | 0.1 - 10 mM | 5 - 60 min | Increased p-ASK1 (Thr845), p-JNK, p-p38[4][5] |
| TNF-α | MEFs, HeLa | 10 - 100 ng/mL | 15 - 120 min | Increased p-ASK1 (Thr845), p-JNK, p-p38[4][6] |
Table 2: Key Phosphorylation Sites in the ASK1 Pathway
| Protein | Phosphorylation Site | Function | Change upon Activation |
| ASK1 | Thr845 | Activation Loop | Increase |
| ASK1 | Ser967 | 14-3-3 Binding Site | Decrease |
| ASK1 | Ser83 | Inhibitory Site (Akt) | Decrease |
| JNK | Thr183/Tyr185 | Activation Loop | Increase |
| p38 | Thr180/Tyr182 | Activation Loop | Increase |
Visual Guides
ASK1 Signaling Pathway
Caption: The ASK1 signaling pathway is activated by various stress stimuli.
Experimental Workflow: Confirming ASK1 Activation
Caption: Workflow for confirming ASK1 pathway activation.
Troubleshooting Logic: No p-ASK1 Signal
Caption: Troubleshooting logic for a lack of p-ASK1 signal.
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.es [promega.es]
- 3. Activation mechanisms of ASK1 in response to various stresses and its significance in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.de [promega.de]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Validation & Comparative
Validating ASK1-IN-1 Activity: A Comparative Guide to Downstream Marker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of ASK1-IN-1, a small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The focus is on the objective comparison of its performance with other alternatives by analyzing its impact on key downstream signaling markers. Supporting experimental data for a representative ASK1 inhibitor, GS-444217, is presented, along with detailed protocols for the validation assays.
Introduction to ASK1 Signaling
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It acts as a key sensor for various cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][3] Upon activation, ASK1 initiates a phosphorylation cascade, leading to the activation of downstream kinases, primarily p38 MAPK and c-Jun N-terminal kinase (JNK).[1][2] The sustained activation of these pathways can lead to cellular responses such as apoptosis, inflammation, and fibrosis, implicating ASK1 in the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4]
ASK1 inhibitors, such as this compound, are designed to block the kinase activity of ASK1, thereby preventing the activation of the downstream p38 and JNK pathways.[1] This guide outlines the methodologies to validate the efficacy of this compound by measuring the phosphorylation status of its key downstream effectors, p-p38 and p-JNK.
Comparative Analysis of ASK1 Inhibitor Activity
The efficacy of an ASK1 inhibitor is determined by its ability to suppress the phosphorylation of its downstream targets, p38 and JNK, in a dose-dependent manner. The following table summarizes the inhibitory activity of a well-characterized ASK1 inhibitor, GS-444217, on the phosphorylation of ASK1, p38, and JNK in a cellular assay. This compound would be expected to exhibit a similar dose-dependent inhibition of these downstream markers.
Table 1: Dose-Dependent Inhibition of ASK1 Pathway Phosphorylation by GS-444217
| Concentration of GS-444217 | % Inhibition of p-ASK1 (Thr838) | % Inhibition of p-p38 | % Inhibition of p-JNK |
| 0.001 µM | Minimal Inhibition | Minimal Inhibition | Minimal Inhibition |
| 0.01 µM | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition |
| 0.1 µM | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| 0.3 µM | Substantial Inhibition | Substantial Inhibition | Substantial Inhibition |
| 1 µM | Full Suppression | Full Suppression | Full Suppression |
| 10 µM | Full Suppression | Full Suppression | Full Suppression |
Data is representative of typical results obtained from in-vitro cell-based assays, such as those using HEK293T cells overexpressing human ASK1.[5] The percentage of inhibition is relative to a stimulated control without the inhibitor.
Experimental Protocols
Validating the activity of this compound requires robust and reproducible experimental methods. The following are detailed protocols for cell treatment and subsequent analysis of downstream marker phosphorylation by Western blot.
Cell Treatment with ASK1 Inhibitor
This protocol describes the general procedure for treating cultured cells with an ASK1 inhibitor prior to stimulation to assess its effect on downstream signaling.
Materials:
-
Cultured cells (e.g., HEK293T, HMVECs)
-
Cell culture medium
-
This compound (and/or other ASK1 inhibitors for comparison, e.g., GS-444217)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentrations in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the ASK1 inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
Cell Stimulation: Following the pre-treatment period, add the stimulating agent (e.g., LPS at 100 ng/mL) to the wells to activate the ASK1 pathway.
-
Incubate for the desired stimulation time (e.g., 30-90 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the cellular proteins and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The lysates are now ready for Western blot analysis.
Western Blot Protocol for Phospho-p38 and Phospho-JNK
This protocol details the steps for detecting the phosphorylated forms of p38 and JNK in cell lysates by Western blotting.
Materials:
-
Protein lysates from cell treatment experiment
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody
-
Antibodies for total p38 and total JNK (for loading control)
-
Antibody for a housekeeping protein (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-p38 and anti-phospho-JNK) in blocking buffer at the recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total p38, total JNK, and a housekeeping protein to confirm equal protein loading.
Visualizing the ASK1 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental process for its validation, the following diagrams are provided.
Caption: ASK1 Signaling Pathway and Point of Inhibition.
References
- 1. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Head-to-Head In Vitro Comparison of ASK1 Inhibitors: Selonsertib vs. a Potent Research Analog
In the landscape of therapeutic drug discovery, Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), has emerged as a critical target.[1] ASK1 is a key mediator of cellular stress responses, activating downstream pathways like p38 and JNK, which are implicated in inflammation, apoptosis, and fibrosis.[1][2] Consequently, the development of potent and selective ASK1 inhibitors is a focal point for treating a range of diseases, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease, and neurodegenerative disorders.[3][4]
This guide provides a detailed in vitro comparison of two notable ASK1 inhibitors: selonsertib (GS-4997), the most clinically advanced ASK1 inhibitor, and GS-444217, a potent and selective preclinical analog representing the cutting edge of research compounds in this class. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective in vitro performance.
Quantitative Performance Analysis
The in vitro potency of ASK1 inhibitors is a primary determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The following table summarizes the available quantitative data for selonsertib and GS-444217.
| Parameter | Selonsertib (GS-4997) | GS-444217 | Reference |
| Biochemical IC50 | ~3 nM | 2.87 nM | [4][5] |
| Cellular EC50 (in human whole blood) | 56 ng/mL | Not Available | [6] |
| Cellular Activity | Effective at reducing downstream signaling | Reduces ASK1 phosphorylation and downstream signaling at ≥ 0.3 µM | [5][7] |
Mechanism of Action: Targeting the Kinase Domain
Both selonsertib and GS-444217 are ATP-competitive inhibitors of ASK1.[1][5] They exert their effects by binding to the ATP-binding pocket of the ASK1 kinase domain, thereby preventing the phosphorylation of its downstream targets, MKK3/6 and MKK4/7. This blockade effectively shuts down the stress-induced activation of the p38 and JNK signaling cascades.
ASK1 Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the ASK1 signaling pathway and the points of intervention for inhibitors like selonsertib and GS-444217.
Caption: The ASK1 signaling cascade and inhibitor mechanism.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor performance. Below are methodologies for key in vitro assays used to characterize ASK1 inhibitors.
ASK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of ASK1 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Active ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (40 mM HEPES pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitors (selonsertib, GS-444217) serially diluted in DMSO.
Procedure:
-
Prepare a reaction mixture containing active ASK1, MBP, and assay buffer.
-
Add serial dilutions of the test inhibitors to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.[8]
Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of downstream targets of ASK1 in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, HepG2)
-
A stimulus to activate the ASK1 pathway (e.g., H2O2, sorbitol)
-
Test inhibitors
-
Cell lysis buffer
-
Primary antibodies against phospho-ASK1, total ASK1, phospho-p38, total p38, phospho-JNK, and total JNK.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye).
-
Western blot equipment and reagents.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an ASK1 activator for a short period (e.g., 30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins, followed by incubation with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence, fluorescence).
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[9]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors on cells.
Materials:
-
Cell line of interest
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the in vitro characterization of ASK1 inhibitors.
Caption: A standard workflow for in vitro ASK1 inhibitor testing.
Conclusion
Both selonsertib and the preclinical compound GS-444217 demonstrate high in vitro potency against ASK1. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to conduct their own comparative studies and to better understand the in vitro characteristics of these and other ASK-1 inhibitors. The continued exploration of novel ASK1 inhibitors with optimized properties will be crucial for the development of effective therapies for a multitude of stress-related diseases.
References
- 1. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of ASK1-IN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of ASK1-IN-1 (also known as GS-444217) against other relevant kinase inhibitors. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of the ASK1 signaling pathway and experimental workflows are included to facilitate understanding.
Introduction to this compound
This compound is a potent and selective, orally available, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) with an IC50 of 2.87 nM.[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress, such as oxidative and endoplasmic reticulum stress.[2][3] Dysregulation of the ASK1 pathway is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions, making it an attractive therapeutic target. This guide offers a comparative overview of the selectivity of this compound to aid researchers in its evaluation for preclinical and clinical studies.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to unforeseen side effects. The following table summarizes the kinase selectivity of this compound against a broad panel of 442 kinases as determined by the KINOMEscan™ assay. For comparison, while a comprehensive dataset for Selonsertib (GS-4997), another notable ASK1 inhibitor, is not publicly available in the same format, it is widely described as a highly selective and potent ASK1 inhibitor.[1][2]
Table 1: Kinase Selectivity of this compound at 1 µM
| Kinase Target | Percent of Control* |
| ASK1 (MAP3K5) | <10% |
| Other Kinases | >10% for 441 out of 442 kinases tested |
*Data sourced from a KINOMEscan™ binding assay. The "Percent of Control" represents the amount of the test kinase remaining bound to an immobilized ligand in the presence of the test compound at a 1 µM concentration. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. Data for off-target kinases are generalized from the source, which states a high degree of specificity.
Comparative Analysis
This compound demonstrates a high degree of selectivity for ASK1. At a concentration of 1 µM, which is significantly above its IC50 value, it shows minimal interaction with a wide array of other kinases. This high selectivity suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic agent.
While a direct head-to-head comparison with a full KINOMEscan™ profile of Selonsertib (GS-4997) is limited by the availability of public data, Selonsertib is also recognized for its high selectivity. The development of highly selective inhibitors for the same target allows for a more nuanced investigation of the therapeutic effects of inhibiting the ASK1 pathway.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The kinase selectivity of this compound was determined using the KINOMEscan™ competition binding assay platform. This method quantitatively measures the binding of a compound to a panel of kinases.
Principle: The assay is based on a competition binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized ligand is then measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Detailed Protocol:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand for 30 minutes at room temperature. The beads are then washed to remove any unbound ligand and blocked to reduce non-specific binding.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound) are combined in a binding buffer in the wells of a polypropylene 384-well plate. The final concentration of the test compound is typically 1 µM for single-point screening.
-
Incubation: The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR. The results are reported as "percent of control," where the control is a DMSO-only reaction.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: ASK1 Signaling Pathway.
Caption: KINOMEscan Experimental Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure-guided optimization of a novel class of ASK1 inhibitors with increased sp3 character and an exquisite selectivity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma proteome signatures of ASK1 inhibition by selonsertib associate with efficacy in the MOSAIC randomized trial for diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Screening for ASK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines.[1][2] Dysregulation of the ASK1 signaling cascade has been implicated in a range of diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2] This has made ASK1 an attractive therapeutic target for drug development.
However, a significant challenge in the development of kinase inhibitors is ensuring their specificity to minimize off-target effects, which can lead to unforeseen side effects and toxicity.[3] This guide provides a comparative overview of the off-target screening for the investigational inhibitor ASK1-IN-1 and other notable ASK1 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of ASK1 Inhibitor Selectivity
Comprehensive off-target screening is essential to characterize the selectivity of a kinase inhibitor. This is typically achieved by screening the compound against a large panel of kinases. Below is a summary of publicly available selectivity data for prominent ASK1 inhibitors.
It is important to note that specific, publicly available off-target screening data for This compound is limited. Therefore, this guide utilizes data from other well-characterized ASK1 inhibitors, Selonsertib (GS-4997) and MSC203964A, to provide a comparative context for researchers evaluating their own compounds.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases of Note | Selectivity (Fold) | Reference |
| Selonsertib (GS-4997) | ASK1 | 93 | Information not publicly available in detail | High | [4] |
| MSC203964A | ASK1 | N/A | Information not publicly available in detail | High Potency and Selectivity Mentioned | [4] |
| Compound 19 | ASK1 | N/A | 32 kinases with less than 30-fold selectivity | Good | [5] |
N/A: Data not publicly available in the searched resources.
Signaling Pathway and Experimental Workflow
Understanding the biological context and the methods for assessing inhibitor specificity is crucial for interpreting screening data.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Identification of low-molecular inhibitors of proteinase ASK1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of ASK1-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling network, plays a pivotal role in cellular responses to stress. Its activation triggers downstream cascades involving c-Jun N-terminal kinase (JNK) and p38 MAPK, leading to inflammation, apoptosis, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases. ASK1-IN-1 is a potent and CNS-penetrant inhibitor of ASK1. This guide provides a comparative overview of methods to measure the target engagement of this compound in cells, offering a framework for assessing its efficacy and selectivity against other known ASK1 inhibitors such as Selonsertib (GS-4997) and GS-444217.
The ASK1 Signaling Pathway and Inhibition
Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), ASK1 is activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively. ASK1 inhibitors, including this compound, typically act by binding to the ATP-binding pocket of the kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.
Caption: The ASK1 signaling pathway under cellular stress and its inhibition by this compound.
Methods for Measuring Target Engagement
Several robust methods can be employed to quantify the interaction of this compound with its target in a cellular context. This section compares three key techniques: Western Blotting for phosphorylated ASK1, Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement Assays.
Comparison of Target Engagement Assays
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Western Blot (p-ASK1) | Measures the levels of phosphorylated (active) ASK1 and downstream targets (p-JNK, p-p38) following inhibitor treatment. | Relatively low cost, widely accessible, provides information on downstream pathway modulation. | Indirect measure of target engagement, semi-quantitative, lower throughput. | Band intensity on a blot. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1] | Direct measure of target engagement in intact cells, label-free.[1] | Can be low-throughput, requires specific antibodies for detection. | Shift in protein melting curve. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.[2] | High-throughput, quantitative measurement of intracellular affinity and occupancy, applicable to a wide range of kinases.[2][3] | Requires genetic modification of cells to express the fusion protein, relies on a specific tracer. | Bioluminescence Resonance Energy Transfer (BRET) signal. |
Quantitative Comparison of ASK1 Inhibitors
The following table summarizes publicly available data on the potency of various ASK1 inhibitors. Direct comparative studies using CETSA and NanoBRET for all listed compounds are limited; however, the available IC50 values provide a basis for initial comparison.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| This compound | 21 | 138 | CNS-penetrant.[4] |
| Selonsertib (GS-4997) | pIC50 = 8.3 | - | Orally bioavailable, has been in clinical trials. |
| GS-444217 | 2.87 | - | Potent, selective, and orally available ATP-competitive inhibitor. |
| SRT-015 | - | - | Demonstrated superior efficacy to Selonsertib in a preclinical NASH model. |
| NQDI-1 | - | - | Attenuates ischemic renal injury. |
Experimental Protocols
Western Blot for Phospho-ASK1 and Downstream Targets
This protocol allows for the semi-quantitative assessment of ASK1 activation and the inhibitory effect of compounds like this compound.
Caption: Workflow for Western Blot analysis of phosphorylated ASK1.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or other inhibitors for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ASK1 (e.g., p-ASK1 Thr845), phosphorylated JNK, and phosphorylated p38 overnight at 4°C. Also, probe for total ASK1, JNK, and p38 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of an inhibitor to ASK1 in a cellular environment by assessing the thermal stabilization of the target protein.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble ASK1 in each sample using a detection method like Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound affinity and occupancy in living cells.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Methodology:
-
Transfection: Transfect host cells (e.g., HEK293) with a vector encoding for ASK1 fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the transfected cells into multi-well plates.
-
Compound Addition: Add serial dilutions of the test compound (this compound) to the wells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer at a predetermined concentration.
-
Substrate Addition: Add the Nano-Glo® substrate to initiate the luminescence reaction.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot the data against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Conclusion
Measuring the target engagement of this compound in cells is crucial for understanding its mechanism of action and for its further development as a therapeutic agent. This guide has provided a comparative overview of three key methodologies: Western blotting for downstream pathway modulation, Cellular Thermal Shift Assay for direct target binding, and NanoBRET™ for quantitative intracellular affinity. While direct comparative data for this compound against all alternatives using every method is not yet publicly available, the provided protocols and existing data for various ASK1 inhibitors offer a robust framework for researchers to design and execute experiments to thoroughly characterize the cellular activity of this compound. The choice of method will depend on the specific research question, available resources, and desired throughput. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of this compound target engagement in a cellular context.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seal Rock Therapeutics Presents Data Highlighting Superior Efficacy of ASK1 Inhibitor, SRT-015, to Selonsertib for NASH - BioSpace [biospace.com]
Comparative Analysis of ASK1-IN-1 and Other ASK1 Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, ASK1-IN-1 (also known as GS-444217), with other relevant inhibitors of the ASK1 signaling pathway. Dose-response data, experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows are presented to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Performance Comparison of Kinase Inhibitors
The inhibitory activities of selected ASK1 inhibitors and downstream p38 and JNK inhibitors are summarized below. The data highlights the potency and selectivity of these compounds in various assays.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound (GS-444217) | ASK1 | 2.87 nM | Biochemical Assay | [1] |
| Selonsertib (GS-4997) | ASK1 | ~5 nM (pIC50 = 8.3) | HTRF Assay | [2][3] |
| TC ASK 10 | ASK1 | 14 nM | Biochemical Assay | |
| SB203580 | p38 MAPK | ~10 µM (for iNOS inhibition) | Cellular Assay (RAW 264.7 cells) | [4] |
| SP600125 | JNK1/2/3 | 40-90 nM | Biochemical Assay | [5] |
| 5-10 µM (for c-Jun phosphorylation) | Cellular Assay (Jurkat T cells) | [6] |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and experimental procedures, the following diagrams illustrate the ASK1 signaling cascade and a general workflow for evaluating inhibitor potency.
ASK1 Signaling Pathway
IC50 Determination Workflow
Detailed Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted from the manufacturer's guidelines and is suitable for determining the IC50 of ATP-competitive inhibitors.
Materials:
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test Inhibitor and Control Compound (e.g., Staurosporine)
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the test inhibitor by performing serial dilutions in kinase buffer.
-
Prepare a 3X kinase/antibody mixture containing the ASK1 enzyme and the Eu-labeled anti-tag antibody.
-
Prepare a 3X tracer solution.
-
-
Assay Assembly:
-
Add 5 µL of the 3X test inhibitor solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate using a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TGF-β-Induced Fibronectin Protein Expression Assay (Western Blot)
This protocol outlines the steps to assess the effect of an ASK1 inhibitor on TGF-β-induced fibronectin expression in a suitable cell line (e.g., fibroblasts).
Materials:
-
Cell culture reagents
-
Human recombinant TGF-β1
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Fibronectin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ASK1 inhibitor for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 24-48 hours.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-fibronectin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the fibronectin band intensity to the β-actin band intensity.
-
Plot the normalized fibronectin expression against the inhibitor concentration to evaluate the dose-dependent effect.[7]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cultured cells
-
Test inhibitor
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Reagents for protein detection (e.g., antibodies for Western blot or ELISA)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of soluble ASK1 protein remaining at each temperature using a suitable detection method, such as Western blotting or an ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble ASK1 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization. The magnitude of this thermal shift can be used to assess the potency of the inhibitor in a cellular context.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Specific Inhibitors of p38 and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathways Block Inducible Nitric Oxide Synthase and Tumor Necrosis Factor Accumulation in Murine Macrophages Stimulated with Lipopolysaccharide and Interferon-γ | The Journal of Infectious Diseases | Oxford Academic [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. pharmacytimes.com [pharmacytimes.com]
A Comparative Guide to the Efficacy of ASK1 Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Activated by a variety of stressors including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines, ASK1 plays a pivotal role in mediating downstream signaling cascades that lead to inflammation, apoptosis, and fibrosis.[2][3] Its central role in these pathological processes has made it an attractive therapeutic target for a range of diseases, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease, and cardiovascular disorders.[1][4] This guide provides a comparative overview of the efficacy of different small molecule inhibitors targeting ASK1, supported by experimental data.
Quantitative Efficacy of ASK1 Inhibitors
The following table summarizes the in vitro potency of several notable ASK1 small molecule inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the enzymatic activity of ASK1. A lower IC50 value indicates a higher potency.
| Inhibitor | IC50 (in vitro kinase assay) | Reference |
| Selonsertib (GS-4997) | Not explicitly found in searches | |
| GS-444217 | 2.87 nM | [5] |
| ASK1-IN-2 | 32.8 nM | [6] |
| SRT-015 | Not explicitly found for kinase assay; IC50 of 7.8 µM for TNFα secretion | [7] |
| NQDI-1 | Ki of 500 nM | [8] |
| PFTA-1 | Ki of 340 nM | [8] |
Head-to-Head Comparison: Selonsertib vs. SRT-015 in a Preclinical Model of NASH
A direct comparison in a diet-induced obese (DIO) mouse model of NASH demonstrated the superior efficacy of the second-generation ASK1 inhibitor, SRT-015, over the first-generation inhibitor, Selonsertib.[9][10]
Key Findings:
-
Efficacy: In this preclinical model, a 12-week treatment with SRT-015 resulted in significant reductions in liver fibrosis, steatosis, and inflammation. In contrast, Selonsertib, administered at a clinically relevant dose, showed no significant effect on these parameters.[9]
-
Mechanism of Action: SRT-015 demonstrated a direct inhibitory effect on apoptosis, inflammation, and fibrosis in cellular systems without off-target cytotoxicity. Other ASK1 inhibitors, including Selonsertib, were reported to lack some of these inhibitory mechanisms or exhibit off-target effects.[9] SRT-015 was shown to interrupt the mitochondrial ASK1/inflammasome cascade, a pathway appearing more relevant to the chronic ASK1 activation in NASH.[10] While Selonsertib was observed to inhibit p38 phosphorylation in the DIO-NASH mouse model, it did not translate to efficacy.[10]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of ASK1 inhibitors, it is crucial to visualize the signaling pathway and the experimental workflows used to assess their efficacy.
Detailed Experimental Protocols
In Vitro ASK1 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a general procedure for determining the in vitro potency of small molecule inhibitors against ASK1 using HTRF technology.
Materials:
-
Recombinant human ASK1 enzyme
-
Biotinylated substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
ASK1 inhibitor compounds
-
HTRF KinEASE™ kit (or similar) containing:
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Enzymatic buffer
-
Detection buffer
-
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the ASK1 inhibitor compounds in 100% DMSO. Further dilute in the enzymatic buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the ASK1 enzyme and biotinylated substrate in the enzymatic buffer to their optimal working concentrations.
-
Kinase Reaction:
-
To each well of a 384-well plate, add the ASK1 inhibitor solution.
-
Add the ASK1 enzyme solution to all wells except the negative control wells.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
-
Detection:
-
Stop the enzymatic reaction by adding the detection buffer containing EDTA and the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).
-
Incubate the plate at room temperature for 60 minutes to allow for the formation of the HTRF complex.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is proportional to the amount of phosphorylated substrate. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a method to assess the ability of ASK1 inhibitors to protect cells from stress-induced apoptosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Stress-inducing agent (e.g., hydrogen peroxide (H2O2) or TNF-α)
-
ASK1 inhibitor compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ASK1 inhibitor for 1-2 hours.
-
Induce apoptosis by adding the stress-inducing agent (e.g., 1 mM H2O2) and incubate for a specified period (e.g., 20 hours).[10]
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (early apoptosis) and PI (late apoptosis/necrosis).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). Compare the percentage of apoptotic cells in the inhibitor-treated groups to the vehicle-treated control to determine the protective effect of the ASK1 inhibitors.
In Vivo Liver Fibrosis Model (Carbon Tetrachloride - CCl4 Induced)
This protocol provides a general framework for evaluating the in vivo efficacy of ASK1 inhibitors in a mouse model of liver fibrosis.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Carbon tetrachloride (CCl4)
-
Vehicle for CCl4 (e.g., corn oil or olive oil)
-
ASK1 inhibitor compounds formulated for oral administration
-
Vehicle for the inhibitor
Procedure:
-
Induction of Liver Fibrosis:
-
Inhibitor Treatment:
-
Concurrently with CCl4 administration, or in a therapeutic setting after fibrosis is established, treat the mice with the ASK1 inhibitor or vehicle daily via oral gavage.
-
-
Efficacy Assessment (at the end of the study):
-
Histopathology: Euthanize the mice and collect liver tissues. Fix the tissues in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the degree of fibrosis.
-
Biochemical Analysis: Collect blood and measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[13]
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes (e.g., Col1a1, Acta2).[11]
-
-
Data Analysis: Compare the histological scores, serum enzyme levels, and gene expression levels between the inhibitor-treated group and the vehicle-treated group to determine the in vivo efficacy of the ASK1 inhibitor.
This guide provides a foundational comparison of ASK1 small molecule inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct head-to-head studies under standardized experimental conditions.
References
- 1. Seal Rock Therapeutics Announces Clinical and Preclinical Data on Differentiated ASK1 Inhibitor SRT-015 for Treatment of Alcoholic Hepatitis and Other Liver Diseases at The Liver Meeting® 2022 - BioSpace [biospace.com]
- 2. sealrocktx.com [sealrocktx.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Seal Rock Therapeutics Announces Clinical and Preclinical Data on Differentiated ASK1 Inhibitor SRT-015 for Treatment of Alcoholic Hepatitis and Other Liver Diseases at The Liver Meeting® 2022 [prnewswire.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sealrocktx.com [sealrocktx.com]
- 8. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seal Rock Therapeutics Presents Data Highlighting Superior Efficacy of ASK1 Inhibitor, SRT-015, to Selonsertib for NASH - BioSpace [biospace.com]
- 10. sealrocktx.com [sealrocktx.com]
- 11. scantox.com [scantox.com]
- 12. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 13. meliordiscovery.com [meliordiscovery.com]
Selonsertib vs. SRT-015: A Comparative Guide for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two apoptosis signal-regulating kinase 1 (ASK1) inhibitors, Selonsertib (GS-4997) and SRT-015, for in vivo studies, particularly in the context of liver diseases such as non-alcoholic steatohepatitis (NASH). The information is compiled from publicly available preclinical data, conference proceedings, and press releases.
Executive Summary
Selonsertib, a first-generation ASK1 inhibitor developed by Gilead Sciences, failed to meet its primary endpoints in Phase 3 clinical trials for NASH. In contrast, SRT-015, a second-generation, liver-selective ASK1 inhibitor from Seal Rock Therapeutics, has demonstrated superior efficacy in preclinical head-to-head studies.[1][2][3][4] Preclinical data suggests that while both compounds can inhibit ASK1, SRT-015 shows more robust anti-fibrotic, anti-inflammatory, and anti-apoptotic activity in a key disease model of NASH.[1][2]
Mechanism of Action: ASK1 Inhibition
Both Selonsertib and SRT-015 are small molecule inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).[5][6] ASK1 is a key signaling molecule activated by cellular stressors like reactive oxygen species (ROS), which in turn activates downstream pathways, including the p38 and JNK signaling cascades.[7] These pathways are implicated in promoting inflammation, apoptosis, and fibrosis. By inhibiting ASK1, both drugs aim to mitigate these pathological processes.[5][6][7]
Head-to-Head In Vivo Comparison: Gubra DIO-NASH Mouse Model
The most direct comparison between SRT-015 and Selonsertib comes from studies in the Gubra diet-induced obesity (DIO) NASH mouse model, a well-regarded preclinical model that mimics human NASH progression.
Experimental Workflow
Quantitative Data Summary
| Parameter | Vehicle | Selonsertib (Clinically Relevant Dose) | SRT-015 |
| Liver Fibrosis | No Change | No Significant Effect | Significantly Reduced [1][2] |
| Liver Steatosis | No Change | No Significant Effect | Significantly Reduced [1][2] |
| Liver Inflammation | No Change | No Significant Effect | Significantly Reduced [1][2] |
| Plasma ALT | Elevated | Modest, Non-Significant Reduction | Significantly Reduced [8] |
| Plasma AST | Elevated | Reduced | Significantly Reduced [8] |
Note: This table is a summary of findings reported in conference presentations and press releases. Detailed quantitative values were not consistently provided in the publicly available materials.
Key Findings
In the therapeutic Gubra DIO-NASH mouse model, 12 weeks of treatment with SRT-015 resulted in significant improvements in key drivers of NASH, including a reduction in liver fibrosis, steatosis, and inflammation.[1][2] In contrast, Selonsertib, administered at a dose equivalent to that used in clinical trials, showed no significant effects on these parameters.[1][2] Furthermore, SRT-015 treatment led to a significant decrease in plasma ALT and AST levels, while Selonsertib had a more modest effect on AST and no significant impact on ALT.[8]
Interestingly, in a model of acute liver injury induced by acetaminophen (APAP), both SRT-015 and Selonsertib were shown to be effective in reducing hepatocyte injury.[3] This suggests that the differences in efficacy observed in the chronic NASH model may be related to the specific pathological mechanisms of chronic liver disease. One hypothesis put forward by Seal Rock Therapeutics is that in the Gubra NASH model, the mitochondrial ASK1 cascade is activated, which is robustly suppressed by SRT-015 but not by Selonsertib.[2]
Individual In Vivo Studies
Selonsertib in DMN-Induced Liver Fibrosis (Rat Model)
A study investigated the effect of Selonsertib in a dimethylnitrosamine (DMN)-induced liver fibrosis model in rats.
-
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Intraperitoneal injections of DMN (10 mg/kg) three times a week for three weeks.
-
Treatment: Selonsertib (10 or 50 mg/kg) or vehicle (0.5% methylcellulose) was administered orally five times a week for three weeks.
-
Assessments: Liver histology (H&E and Picro-Sirius Red staining), body and liver weight, and expression of fibrosis-related proteins (α-SMA, fibronectin, collagen type I).
-
-
Results: Treatment with Selonsertib significantly alleviated DMN-induced liver fibrosis. It reduced collagen deposition and the expression of extracellular matrix components like α-smooth muscle actin (α-SMA), fibronectin, and collagen type I in the liver.
SRT-015 in Acute Liver Injury Models (Mouse Models)
SRT-015 has been evaluated in models of acute liver injury.
-
Acetaminophen (APAP)-Induced Liver Injury:
-
Experimental Protocol: C57BL/6 mice were administered a toxic dose of APAP. One hour later, SRT-015 was administered orally. Serum ALT and AST were measured after 6 hours.
-
Results: SRT-015 dose-dependently decreased serum ALT and AST levels, indicating a reduction in liver injury.
-
-
Galactosamine/LPS-Induced Liver Injury:
-
Experimental Protocol: Mice were challenged with D-galactosamine and lipopolysaccharide (LPS) to induce liver injury and systemic inflammation. SRT-015 was administered intravenously after the challenge.
-
Results: Intravenous administration of SRT-015 significantly decreased ALT and AST levels and reduced circulating pro-inflammatory cytokines.[9]
-
Conclusion
Based on the available preclinical data, SRT-015 demonstrates a more promising efficacy profile for the treatment of NASH in a relevant in vivo model compared to Selonsertib. The head-to-head comparison in the Gubra DIO-NASH mouse model suggests that SRT-015 has superior anti-fibrotic, anti-steatotic, and anti-inflammatory effects. While both drugs are effective in an acute liver injury model, the superior performance of SRT-015 in a chronic disease model, coupled with the clinical trial failures of Selonsertib, positions SRT-015 as a more compelling candidate for further development for chronic liver diseases like NASH. Researchers should consider these findings when selecting an ASK1 inhibitor for their in vivo studies. It is important to note that the detailed protocols for the direct comparative studies are not yet available in peer-reviewed publications and the current information is based on conference presentations and other announcements from the developing company.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Seal Rock Therapeutics Presents Data Highlighting Superior Efficacy of ASK1 Inhibitor, SRT-015, to Selonsertib for NASH [prnewswire.com]
- 3. nov-16-2020 [sealrocktx.com]
- 4. sealrocktx.com [sealrocktx.com]
- 5. sealrocktx.com [sealrocktx.com]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 8. sealrocktx.com [sealrocktx.com]
- 9. sealrocktx.com [sealrocktx.com]
Biochemical Assay to Confirm ASK1-IN-1 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biochemical potency of ASK1-IN-1, a CNS-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The document outlines a detailed experimental protocol for determining inhibitor potency using a luminescence-based biochemical assay and presents a comparison of this compound's performance against other known ASK1 inhibitors.
Introduction to ASK1 Inhibition
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 triggers a downstream cascade involving the phosphorylation and activation of MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[1][2] This signaling cascade plays a crucial role in cellular responses such as apoptosis, inflammation, and fibrosis. Consequently, ASK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2] Small molecule inhibitors that can effectively and selectively block the kinase activity of ASK1 are of high interest in drug discovery.
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in the stress-activated MAPK signaling cascade.
Caption: The ASK1 signaling cascade activated by cellular stress.
Comparison of ASK1 Inhibitor Potency
The potency of this compound has been evaluated in biochemical assays and compared to other notable ASK1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Biochemical IC50 (nM) | Reference |
| This compound | 21 | [3] |
| ASK1-IN-2 | 32.8 | [3] |
| ASK1-IN-6 | 7 | [3] |
| ASK1-IN-8 | 1.8 | [3] |
| Selonsertib (GS-4997) | ~50 (pIC50 = 8.3) | MedChemExpress |
| MSC2032964A | 93 | [4] |
| TC ASK 10 | 14 | TargetMol |
Note: IC50 values are compiled from different sources and may have been determined using varying assay conditions. Direct comparison is most accurate when inhibitors are tested in the same assay under identical conditions.
Experimental Protocol: ADP-Glo™ Kinase Assay for ASK1 Potency
This section details a luminescence-based biochemical assay for determining the IC50 values of inhibitors against ASK1. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Active ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well white assay plates
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ biochemical assay.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in kinase buffer containing a final concentration of 1% DMSO.
-
Dilute the active ASK1 enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for ASK1 to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or vehicle control (1% DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2 µL of the diluted ASK1 enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the ASK1 kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion
This compound demonstrates potent inhibition of ASK1 in biochemical assays, with an IC50 value of 21 nM.[3] This positions it as a strong candidate for further investigation in cellular and in vivo models of diseases where the ASK1 signaling pathway is implicated. The provided ADP-Glo™ kinase assay protocol offers a reliable and high-throughput method for confirming the potency of this compound and comparing it with other potential inhibitors in a standardized manner. This comparative data is essential for researchers and drug development professionals to make informed decisions in the progression of novel therapeutic agents targeting ASK1.
References
Unveiling the Selectivity Profile of ASK1-IN-1: A Comparative Guide for Researchers
An in-depth analysis of the cross-reactivity of the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, ASK1-IN-1, reveals a notable selectivity for its primary target within the mitogen-activated protein kinase kinase kinase (MAP3K) family. This guide provides a comprehensive comparison of this compound's activity against other MAP3Ks, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 triggers downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 MAPKs, which can lead to inflammation, apoptosis, and fibrosis.[1][2] Consequently, inhibitors of ASK1 are of significant interest for the treatment of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3]
Achieving high selectivity for the target kinase is a major challenge in the development of kinase inhibitors due to the structural similarities within the kinase family.[1] This guide focuses on the selectivity profile of this compound, a known inhibitor of ASK1.
Comparative Analysis of Kinase Inhibition
For illustrative purposes, a hypothetical dataset is presented below to demonstrate how the cross-reactivity of an ASK1 inhibitor would be displayed. This table showcases the kind of data researchers should seek when evaluating the selectivity of inhibitors like this compound.
| Kinase Target | Family | Hypothetical IC50 (nM) for this compound |
| ASK1 (MAP3K5) | MAP3K | 21 |
| MAP3K1 | MAP3K | >10,000 |
| MAP3K2 | MAP3K | 8,500 |
| MAP3K3 | MAP3K | >10,000 |
| MAP3K4 (MEKK4) | MAP3K | 6,200 |
| MAP3K7 (TAK1) | MAP3K | >10,000 |
| MAP3K11 (MLK3) | MAP3K | 4,800 |
This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizing the ASK1 Signaling Pathway and Inhibition
The following diagram, generated using Graphviz, illustrates the position of ASK1 within the MAPK signaling cascade and the point of inhibition by this compound.
Figure 1. The ASK1 signaling pathway under stress conditions and its inhibition by this compound.
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor selectivity is reliant on robust and reproducible experimental methods. The radiometric kinase assay is widely considered the "gold standard" for kinase profiling due to its direct measurement of substrate phosphorylation.[4]
Radiometric Kinase Assay (Dot Blot)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a specific substrate by the kinase.[5]
Materials:
-
Purified recombinant kinases (ASK1 and other MAP3Ks)
-
Specific peptide or protein substrate for each kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is within the linear range.
-
Termination and Spotting: Stop the reaction and spot a small volume of the reaction mixture onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated radiolabeled ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Figure 2. A generalized workflow for determining the selectivity of a kinase inhibitor.
References
- 1. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 2. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for ASK1-IN-1
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and operational excellence. This document provides essential guidance on the proper disposal procedures for ASK1-IN-1, a potent and selective apoptosis signal-regulating kinase 1 (ASK1) inhibitor. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. While a specific, comprehensive SDS for this compound is not publicly available, general safety precautions for handling potent small molecule inhibitors should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for chemical waste disposal in a research laboratory setting.[1][2][3][4][5] Always defer to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Chemical Waste: Treat all unwanted this compound, including pure compound, contaminated solutions, and rinsates, as hazardous chemical waste.[2][5]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It is common practice to segregate halogenated and non-halogenated solvent wastes.[3] Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][5]
-
Proper Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[2][5] The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
An accurate estimation of the concentration and total quantity.
-
The date of waste accumulation.[2]
-
The principal investigator's name and lab location.[2]
-
Appropriate hazard pictograms.
-
Step 3: Storage of Chemical Waste
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory, at or near the point of generation.[5]
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[3][5]
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Disposal of Empty Containers
-
Non-Acutely Hazardous Waste Containers: A container that held this compound can typically be disposed of as regular trash after it has been fully emptied, with as little residue as possible.[4]
-
Deface Labels: Before disposing of the empty container, all chemical labels must be defaced or removed to avoid confusion.[4]
-
Triple Rinsing for Acutely Hazardous Waste: If a chemical is designated as an acutely hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] While there is no indication that this compound is a P-listed waste, it is crucial to verify this with your institution's EHS.
Step 5: Arranging for Waste Pickup
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[2][4] Contact your institution's EHS or hazardous waste management program to schedule a pickup for your properly labeled and containerized waste.[2][5]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve submitting an online form or contacting the EHS office directly.[2]
ASK1 Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various cellular stresses, such as oxidative stress and inflammatory signals.[6][7][8] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[6][7][9][10] This signaling cascade plays a crucial role in cellular responses like apoptosis, inflammation, and differentiation.[6][7]
Caption: The ASK1 signaling cascade and the inhibitory action of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - ProQuest [proquest.com]
- 8. ASK1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
